tert-Butyl 2-bromonicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJNDKUAPNBGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597628 | |
| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168629-64-9 | |
| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and efficient synthesis pathway for tert-butyl 2-bromonicotinate, a valuable building block in the development of novel pharmaceutical compounds. The described methodology is based on well-established chemical transformations and provides a clear, two-step approach starting from readily available precursors. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and reaction mechanism to aid in practical laboratory applications.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Diazotization and Bromination: Conversion of 2-aminonicotinic acid to 2-bromonicotinic acid via a Sandmeyer-type reaction.
-
Esterification: Formation of the tert-butyl ester from 2-bromonicotinic acid using di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
This pathway offers a reliable route with generally good yields and manageable purification procedures.
Experimental Protocols
Step 1: Synthesis of 2-Bromonicotinic Acid
This procedure details the conversion of 2-aminonicotinic acid to 2-bromonicotinic acid.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-bromonicotinic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminonicotinic Acid | 138.12 | 10.0 g | 0.072 mol |
| 48% Hydrobromic Acid | 80.91 | 50 mL | - |
| Sodium Nitrite | 69.00 | 5.5 g | 0.080 mol |
| Copper(I) Bromide | 143.45 | 11.4 g | 0.080 mol |
| Deionized Water | 18.02 | - | - |
| Diethyl Ether | 74.12 | - | - |
| Saturated Sodium Bicarbonate | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminonicotinic acid (10.0 g, 0.072 mol) in 48% hydrobromic acid (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.5 g, 0.080 mol) in deionized water (15 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate 500 mL flask, dissolve copper(I) bromide (11.4 g, 0.080 mol) in 48% hydrobromic acid (30 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is basic, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromonicotinic acid as a solid.
Typical Yield: 70-80%
Step 2: Synthesis of this compound
This procedure details the esterification of 2-bromonicotinic acid to this compound.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromonicotinic Acid | 202.01 | 10.1 g | 0.050 mol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 13.1 g | 0.060 mol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.61 g | 0.005 mol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | - | - |
| Saturated Sodium Bicarbonate | 84.01 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromonicotinic acid (10.1 g, 0.050 mol), dichloromethane (100 mL), and 4-dimethylaminopyridine (0.61 g, 0.005 mol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add di-tert-butyl dicarbonate (13.1 g, 0.060 mol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pure product.
Typical Yield: 80-90%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonicotinic Acid | 2-Aminonicotinic Acid | NaNO₂, CuBr, HBr | Water | 0-60 | 2-3 | 70-80 |
| 2 | This compound | 2-Bromonicotinic Acid | (Boc)₂O, DMAP | CH₂Cl₂ | RT | 12-16 | 80-90 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical relationship of the two-step synthesis pathway.
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromonicotinate is a halogenated pyridine derivative incorporating a tert-butyl ester functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. The presence of the bromine atom and the ester group on the pyridine ring provides two reactive sites for further chemical transformations, making it a versatile building block. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic workflow.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | N/A |
| CAS Number | 168629-64-9 | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | No data available | [2] |
| Melting Point | Data not available in the reviewed literature. | N/A |
| Density | Data not available in the reviewed literature. | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
| SMILES Code | O=C(OC(C)(C)C)C1=C(Br)N=CC=C1 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of tert-butyl esters from carboxylic acids is through the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[3][4]
Reaction:
2-bromonicotinic acid + (Boc)₂O --(DMAP, CH₂Cl₂)--> this compound + CO₂ + tert-Butanol
Materials:
-
2-bromonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (e.g., 0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
For ¹H NMR, the chemical shifts (δ) would be reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
For ¹³C NMR, the chemical shifts would be reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Infrared (IR) Spectroscopy:
-
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectral data would be obtained using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) sources.
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
tert-Butyl 2-bromonicotinate CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-bromonicotinate, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a representative synthesis protocol, and its application in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Core Compound Information
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 168629-64-9 | [1][2] |
| Chemical Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| IUPAC Name | tert-butyl 2-bromopyridine-3-carboxylate | [2] |
| Synonyms | This compound, TERT-BUTYL 2-BROMO-3-PYRIDINECARBOXYLATE | [2] |
| Appearance | White to off-white solid | |
| Boiling Point | 294 °C (Predicted) | [2] |
| Melting Point | 129.4 °C (Predicted) | [2] |
| Density | 1.385 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate. | |
| SMILES | CC(C)(C)OC(=O)c1cccc(Br)n1 | |
| InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |
Representative Synthesis Protocol
Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid
This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an amino group on a pyridine ring to a bromide.
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining the temperature below 5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
-
Bromination:
-
In a separate beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40 mL).
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromonicotinic acid.
-
Step 2: Esterification of 2-Bromonicotinic Acid to this compound
This procedure employs a standard method for the formation of a tert-butyl ester from a carboxylic acid.
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).
-
Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Esterification Reaction:
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
This compound is a valuable intermediate in drug discovery, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).
The general workflow for a Suzuki-Miyaura coupling reaction using this compound is depicted below. This reaction is instrumental in building the core scaffolds of numerous targeted therapies.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Add a base, for example, potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-nicotinate product.
-
This protocol provides a general framework, and the specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acid used. The resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a wide array of biologically active compounds.
References
Spectroscopic and Synthetic Profile of tert-Butyl 2-bromonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 2-bromonicotinate, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural components and data from closely related analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to characterize this compound in the laboratory.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds containing tert-butyl, 2-bromopyridine, and ester functionalities.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | dd | 1H | H6 (Pyridine) |
| ~8.2 | dd | 1H | H4 (Pyridine) |
| ~7.4 | dd | 1H | H5 (Pyridine) |
| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ |
Predicted for a solution in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~152 | C2 (Pyridine) |
| ~150 | C6 (Pyridine) |
| ~140 | C4 (Pyridine) |
| ~128 | C3 (Pyridine) |
| ~122 | C5 (Pyridine) |
| ~83 | -C (CH₃)₃ |
| ~28 | -C(C H₃)₃ |
Predicted for a solution in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2950 | Medium-Strong | Aliphatic C-H Stretch |
| ~1735-1715 | Strong | C=O Ester Stretch |
| ~1580, 1470, 1430 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |
| ~1280-1250 | Strong | C-O Ester Stretch |
| ~1150 | Strong | C-Br Stretch |
Predicted for a KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 257/259 | Moderate | [M]⁺ (Molecular Ion, Br isotope pattern) |
| 201/203 | High | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 173/175 | Moderate | [M - C₄H₈ - CO]⁺ |
| 155 | Low | [C₅H₃NBr]⁺ |
| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃, ~0.7 mL)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Dissolve the sample of this compound in CDCl₃ directly in the NMR tube.
-
Add a small drop of TMS as an internal reference if required.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence should be used to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~2 mg)
-
Potassium bromide (KBr), IR grade (~200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Thoroughly grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
Suitable volatile solvent (e.g., methanol or dichloromethane)
Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent.
-
Inject the sample into the GC-MS system. The GC will separate the compound from any impurities.
-
The separated compound will enter the mass spectrometer.
-
In the ion source (EI), the molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion.
-
The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing fragments.
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its synthesis and characterization.
Caption: Synthetic and characterization workflow.
Caption: Structure of this compound.
Solubility of tert-Butyl 2-bromonicotinate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromonicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide synthesizes information on its physicochemical properties, qualitative solubility information for structurally similar compounds, and established experimental protocols for solubility determination. This information is intended to guide researchers in solvent selection for synthesis, purification, and formulation development.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| XLogP3 | 2.8 | [1] |
| Boiling Point | 294 °C | [1] |
| Density | 1.385 g/cm³ | [1] |
The positive XLogP3 value suggests that this compound is a lipophilic compound and is likely to exhibit better solubility in organic solvents than in water.
Solubility Data of Analogous Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Type |
| tert-Butyl 2-chloronicotinate | Water | 25 | 0.94 g/L | Quantitative (Calculated)[2] |
| tert-Butyl 2,6-dichloronicotinate | Chloroform | Not Specified | Excellent | Qualitative[3] |
| Dichloromethane | Not Specified | Excellent | Qualitative[3] | |
| Methanol | Not Specified | Limited | Qualitative[3] | |
| Ethanol | Not Specified | Limited | Qualitative[3] | |
| Water | Not Specified | Very Low | Qualitative[3] | |
| tert-Butyl 2-bromopentanoate | Dichloromethane | Not Specified | Presumed Soluble | Qualitative[1] |
| Tetrahydrofuran (THF) | Not Specified | Presumed Soluble | Qualitative[1] | |
| Water | Not Specified | Presumed Insoluble | Qualitative[1] |
Based on this data, it can be inferred that this compound likely exhibits good solubility in chlorinated organic solvents such as dichloromethane and chloroform. Its solubility in polar aprotic solvents like THF is also expected to be significant. In contrast, its solubility in polar protic solvents like alcohols (methanol, ethanol) may be limited, and it is expected to be poorly soluble in water.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established experimental methodologies can be employed.
Isothermal Saturation Method (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the solution is then determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: Applicable if the compound has a chromophore. A calibration curve is required.
-
Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured. This method is less sensitive and requires careful handling to avoid loss of material.
-
-
Calculation: The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).
Gravimetric Method
This is a simpler, though potentially less precise, method for determining solubility.
Methodology:
-
A known mass of the organic solvent is placed in a thermostated vessel.
-
A known mass of this compound is incrementally added to the solvent with constant stirring until a saturated solution is formed and a small amount of undissolved solid remains.
-
The total mass of the dissolved solute is determined by subtracting the mass of the undissolved solid from the total mass of the solute added.
-
The solubility is then calculated as the mass of solute per mass of solvent (e.g., g/100 g of solvent).
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a solid organic compound like this compound.
Caption: Workflow for Isothermal Saturation Solubility Measurement.
Conclusion
While direct quantitative solubility data for this compound in various organic solvents remains to be published, a strong inference can be made from its physicochemical properties and the solubility behavior of its structural analogs. It is anticipated to be highly soluble in chlorinated solvents, moderately soluble in other aprotic organic solvents, and poorly soluble in protic solvents and water. For applications requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. This understanding is critical for the effective use of this compound in research and development, particularly in the areas of reaction optimization, product purification, and the development of pharmaceutical formulations.
References
Stability and Storage of Tert-Butyl 2-Bromonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile and recommended storage conditions for tert-butyl 2-bromonicotinate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. This document details potential degradation pathways, outlines protocols for stability testing, and provides guidelines for proper handling and storage.
Chemical Stability Profile
This compound, as a tert-butyl ester derivative of a pyridine carboxylic acid, exhibits a stability profile largely dictated by these two functional groups. Generally, tert-butyl esters are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. The pyridine ring, while relatively stable, can be subject to oxidation under harsh conditions.
Key Stability Characteristics:
-
Hydrolytic Stability: The ester linkage is prone to acid-catalyzed hydrolysis, which would yield 2-bromonicotinic acid and tert-butanol. The rate of hydrolysis is dependent on the pH and temperature. Under neutral and alkaline conditions, the hydrolysis is significantly slower.
-
Oxidative Stability: While the pyridine ring is generally stable to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products. The tert-butyl group is also susceptible to oxidation, which is a common metabolic pathway for compounds containing this moiety.
-
Photostability: Exposure to ultraviolet or visible light may induce degradation. Photostability studies are essential to determine the extent of this degradation and to establish appropriate protective measures during handling and storage.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, elevated temperatures can accelerate hydrolytic and oxidative degradation processes.
Recommended Storage and Handling
To ensure the long-term stability and quality of this compound, the following storage and handling conditions are recommended. These are based on general best practices for similar chemical compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the pyridine ring and other sensitive parts of the molecule. |
| Light | Protect from light (Store in an amber vial or in the dark) | To prevent photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place | To minimize hydrolysis of the tert-butyl ester. |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | General laboratory safety practice for handling chemical reagents. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following are example protocols for conducting forced degradation studies on this compound based on ICH guidelines.
Hydrolytic Degradation
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate the solution at 60°C for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution. If necessary, neutralize the acidic and basic samples. Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: At specified time points, analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Photostability Testing
Objective: To determine the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a 100 µg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. Place the dark controls alongside the exposed samples.
-
Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls by a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A validated, stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at approximately 265 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathway and Experimental Workflow
The following diagrams illustrate a potential degradation pathway and the general workflow for a forced degradation study.
An In-depth Technical Guide to the Formation of tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of tert-butyl 2-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds. The document outlines the prevalent reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis.
Core Reaction Mechanism: Esterification
The formation of this compound is typically achieved through the esterification of 2-bromonicotinic acid. The tert-butyl group is a crucial protecting group in organic synthesis due to its stability against nucleophiles and reducing agents, and its straightforward removal under acidic conditions.[1] Common methods for creating tert-butyl esters involve the reaction of a carboxylic acid with tert-butanol or isobutene in the presence of an acid catalyst, or through the use of tert-butylating agents like di-tert-butyl dicarbonate.[1]
The most direct pathway for the synthesis of this compound is the reaction of 2-bromonicotinic acid with a tert-butyl source. A common and effective method is the Steglich-type esterification.[2] This reaction involves the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, typically 4-dimethylaminopyridine (DMAP), and the corresponding alcohol, in this case, tert-butanol.
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid (2-bromonicotinic acid) reacts with the coupling reagent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The tert-butanol, often in the presence of a catalytic amount of DMAP, acts as a nucleophile and attacks the activated carbonyl group of the intermediate.[2]
-
Formation of the Ester: The tetrahedral intermediate collapses, leading to the formation of the desired tert-butyl ester and a urea byproduct (dicyclohexylurea, DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.
An alternative approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the activating agent, which also proceeds in the presence of DMAP. This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Quantitative Data Summary
The efficiency of the synthesis of tert-butyl esters can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for Steglich-type esterification reactions.
| Carboxylic Acid Substrate | Coupling Reagent | Base/Catalyst | Solvent | Yield (%) | Reference |
| 2-(Benzyloxycarbonylamino)-4-(methylthio)butanoic acid | Dicyclohexylcarbodiimide | DMAP | DCM | 57 | [2] |
| Phenylacetic Acid | EDC/HOBt | DMAP | - | - | [3] |
| (4-Methoxyphenyl)acetic acid | EDC/HOBt | DMAP | - | 45 | [3] |
| Cinnamic acid | EDC/HOBt | DMAP | - | 60 | [3] |
Note: EDC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt is Hydroxybenzotriazole, and DMAP is 4-Dimethylaminopyridine. While the table does not list 2-bromonicotinic acid directly, the provided data for structurally related carboxylic acids offer a reasonable expectation for the yield of the target compound under similar conditions.
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of a tert-butyl ester via a Steglich-type esterification, which can be adapted for the synthesis of this compound.[2]
Materials:
-
2-bromonicotinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve 2-bromonicotinic acid in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add DMAP (catalytic amount) and tert-butanol (1.2 equivalents).
-
While stirring vigorously, slowly add dicyclohexylcarbodiimide (1.3 equivalents) in portions.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter off the precipitated dicyclohexylurea (DCU) and wash it with DCM.[2]
-
Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a brine solution.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Steglich esterification mechanism for tert-butyl ester formation.
Caption: Workflow for the synthesis and purification of this compound.
References
Commercial Availability and Technical Profile of tert-Butyl 2-bromonicotinate: A Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – Tert-Butyl 2-bromonicotinate, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors, is commercially available from a range of chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, and key applications, with a focus on experimental protocols relevant to researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS Number: 168629-64-9) is readily accessible in research and bulk quantities from several fine chemical providers. Notable suppliers include Amadis Chemical, BLD Pharm, and 2a biotech. The compound is typically offered at purities of 96% or higher.[1] Researchers seeking to procure this reagent should inquire with these or other specialized chemical manufacturers for current pricing and availability.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from supplier specifications and publicly available chemical databases. It is important to note that a formal Certificate of Analysis with lot-specific purity and analytical data should be requested from the supplier upon purchase.
| Property | Value | Reference |
| CAS Number | 168629-64-9 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| Purity | ≥96% | [1] |
| Boiling Point | 294 °C | [2] |
| Density | 1.385 g/cm³ | [2] |
| Flash Point | 129.4 °C | [2] |
| Refractive Index | 1.531 | [2] |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the construction of complex biaryl and heteroaryl structures that are common motifs in biologically active molecules.
General Protocol for Suzuki-Miyaura Coupling
The following provides a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, such as this compound, with a generic arylboronic acid. Note: This is a representative procedure, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Aqueous solution for biphasic systems (e.g., water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
The vessel is then sealed with a septum and purged with an inert gas for 10-15 minutes.
-
The palladium catalyst is added under a positive pressure of the inert gas.
-
Degassed solvent(s) are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylnicotinate product.
Synthesis of tert-Butyl Esters from Carboxylic Acids
Illustrative Workflow for Esterification:
Caption: A general workflow for tert-butyl ester synthesis.
Signaling Pathways and Biological Activity
As a synthetic building block, this compound is not expected to have direct biological activity or be involved in cellular signaling pathways. Its utility lies in its role as a precursor for the synthesis of more complex molecules that may be designed to interact with biological targets.
Conclusion
This compound is a commercially available and versatile reagent for the synthesis of substituted pyridine derivatives. Its application in palladium-catalyzed cross-coupling reactions provides a robust method for the construction of carbon-carbon bonds, which is of significant interest to the drug discovery and materials science communities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this valuable synthetic intermediate.
References
An In-depth Technical Guide to tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-Butyl 2-bromonicotinate, a key building block in modern medicinal chemistry. Its utility in the synthesis of complex molecules, particularly in the development of novel therapeutics, is of significant interest to the scientific community. The tert-butyl ester functional group can serve as a protecting group or to modulate the pharmacokinetic properties of a molecule. The bromo-substituted pyridine core is a versatile handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value |
| Molecular Weight | 258.11 g/mol |
| Exact Mass | 257.00514 u |
| Chemical Formula | C₁₀H₁₂BrNO₂ |
| CAS Number | 168629-64-9 |
| Synonyms | tert-Butyl 2-bromopyridine-3-carboxylate, QC-7832 |
| Density | 1.385 g/cm³ |
| Boiling Point | 294 °C |
| Refractive Index | 1.531 |
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound in drug discovery is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl groups, which is a common motif in pharmacologically active compounds.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This process illustrates the synthesis of a 2-aryl-nicotinic acid derivative, a scaffold present in numerous therapeutic agents.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 2-arylnicotinate.
Catalytic Cycle Visualization:
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Safety Information
This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
safety and handling of tert-Butyl 2-bromonicotinate
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 168629-64-9), a key heterocyclic building block used in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
This compound, also known as tert-butyl 2-bromopyridine-3-carboxylate, is a colorless liquid or solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 168629-64-9 | [2] |
| Molecular Formula | C10H12BrNO2 | [2] |
| Molecular Weight | 258.112 g/mol | [2] |
| Exact Mass | 257.00514 Da | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.385 g/cm³ | [2] |
| Boiling Point | 294 °C | [2] |
| Flash Point | 129.4 °C | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The GHS classification indicates it can cause significant irritation and is harmful if ingested or inhaled.[3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Signal Word: Warning [4]
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][6]
-
Use non-sparking tools and take precautionary measures against static discharge, especially if heating the substance.[7][8]
-
Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a cool, dry, dark, and well-ventilated place.[4][6][7]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
-
It is recommended to store the material under an inert gas atmosphere.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[10]
-
Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles conforming to OSHA 29 CFR 1910.133 or EU EN166 standards.[5] A face shield may be required if there is a significant splash risk.[11]
-
Skin Protection :
-
Respiratory Protection : Use only in a well-ventilated area or outdoors.[5] If ventilation is inadequate or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][10]
First Aid Measures
Immediate action is required in case of exposure. Facilities must be equipped with an eyewash station and a safety shower.[5]
-
Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Skin Contact : Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, get medical advice/attention.[4]
-
Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[7] Seek immediate medical advice/attention.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions : Ensure adequate ventilation and remove all sources of ignition.[9][12] Evacuate personnel from the area.[12] Wear suitable protective equipment as detailed in Section 4.[4]
-
Environmental Precautions : Prevent the product from entering drains or waterways.[4][12]
-
Containment and Cleaning : For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[13][14] For solid spills, pick up and arrange disposal without creating dust.[4] Place the collected material in a suitable, closed container for disposal.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry powder, foam, water spray, or carbon dioxide (CO2).[4]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5][15]
-
Protective Equipment : Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]
Toxicological Information
This compound is categorized as harmful, but specific quantitative toxicological data is limited. The hazard classification is based on its chemical structure and the properties of analogous compounds.
| Toxicity Type | Data | Classification |
| Acute Oral Toxicity | No specific LD50 data available. | Harmful if swallowed.[3] |
| Acute Inhalation Toxicity | No specific LC50 data available. | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Causes irritation. | Category 2 Irritant.[3][4] |
| Eye Damage/Irritation | Causes serious irritation. | Category 2A Irritant.[3][4] |
| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA.[16][17] | Not Classified |
Experimental Protocols
This compound is a versatile intermediate in organic synthesis, commonly used in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecules. A generalized workflow for its use in a laboratory setting is provided below.
Note: This is a generalized workflow. Specific experimental conditions (catalyst, base, solvent, temperature) must be determined based on the specific reaction being performed.
Disposal Considerations
-
Product : Waste is classified as hazardous.[9] Disposal must be in accordance with local, state, and federal regulations.[4] Entrust disposal to a licensed waste disposal company.[4]
-
Contaminated Packaging : Empty containers may retain product residue and can be dangerous.[9] Dispose of containers at a hazardous or special waste collection point.[9] Do not reuse empty containers.
References
- 1. tert-Butyl bromide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 168629-64-9|this compound|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. images.nicindustries.com [images.nicindustries.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. epa.gov [epa.gov]
- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromonicotinate. This protocol is designed to facilitate the synthesis of 2-aryl nicotinic acid derivatives, which are valuable intermediates in medicinal chemistry and drug development. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed post-coupling.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide. This reaction is widely used for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. For a substrate like this compound, the Suzuki coupling enables the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Reaction Principle and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-aryl-nicotinate product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Two representative protocols are provided below, utilizing common and effective palladium catalysts for the Suzuki coupling of 2-bromopyridines.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tert-butyl 2-aryl-nicotinate.
Protocol 2: Procedure for Challenging Substrates using a Buchwald Precatalyst
For less reactive or sterically hindered arylboronic acids, a more active catalyst system, such as a Buchwald precatalyst, may be required.
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 (or a similar Buchwald G2 or G3 precatalyst)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or CPME)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry reaction vessel.
-
Catalyst Addition: Add the Buchwald precatalyst (e.g., XPhos Pd G2, 1-3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions with these highly active catalysts are often complete within 1 to 8 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative yields for the Suzuki coupling of this compound with various arylboronic acids under conditions similar to those described in the protocols.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids using Pd(dppf)Cl₂
| Entry | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 2-phenylnicotinate | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 2-(4-methoxyphenyl)nicotinate | 90 | 12 | 92 |
| 3 | 4-Tolylboronic acid | tert-Butyl 2-(p-tolyl)nicotinate | 90 | 14 | 88 |
| 4 | 4-Chlorophenylboronic acid | tert-Butyl 2-(4-chlorophenyl)nicotinate | 100 | 16 | 78 |
| 5 | 3-Acetylphenylboronic acid | tert-Butyl 2-(3-acetylphenyl)nicotinate | 100 | 16 | 75 |
| 6 | 2-Naphthylboronic acid | tert-Butyl 2-(naphthalen-2-yl)nicotinate | 100 | 12 | 81 |
Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: Suzuki Coupling of this compound with Challenging Arylboronic Acids using XPhos Pd G2
| Entry | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Tolylboronic acid | tert-Butyl 2-(o-tolyl)nicotinate | 100 | 6 | 82 |
| 2 | 2,6-Dimethylphenylboronic acid | tert-Butyl 2-(2,6-dimethylphenyl)nicotinate | 110 | 8 | 76 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl 2-(4-(trifluoromethyl)phenyl)nicotinate | 100 | 4 | 90 |
| 4 | 3,5-Dichlorophenylboronic acid | tert-Butyl 2-(3,5-dichlorophenyl)nicotinate | 110 | 6 | 85 |
Yields are representative and may vary based on specific reaction conditions and scale.
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Caption: General Experimental Workflow for Suzuki Coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling of tert-butyl 2-bromonicotinate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science research. The methodologies described herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive toolkit for the construction of C-C and C-N bonds at the 2-position of the nicotinic acid scaffold.
Introduction
The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development. This compound serves as a valuable starting material for such functionalization, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The tert-butyl ester group offers the advantage of being relatively stable under many reaction conditions and can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, allowing for further derivatization.
This document outlines generalized protocols, key reaction parameters, and representative data for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
General Palladium-Catalyzed Cross-Coupling Workflow
The successful execution of palladium-catalyzed cross-coupling reactions hinges on the careful control of several parameters. The following diagram illustrates a typical experimental workflow.
The Versatility of tert-Butyl 2-Bromonicotinate in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, substituted pyridines are of significant interest. tert-Butyl 2-bromonicotinate has emerged as a key building block for medicinal chemists, primarily due to its utility in palladium-catalyzed cross-coupling reactions. This versatile starting material provides a robust platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.
This application note details the use of this compound in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, showcasing its role in constructing the core scaffolds of these targeted therapies. We provide detailed experimental protocols for key synthetic transformations and present quantitative data on the biological activity of the resulting compounds.
The Role of this compound in the Synthesis of BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune disorders. The development of small-molecule BTK inhibitors has revolutionized the treatment of these conditions. A common structural motif in many BTK inhibitors is a substituted nicotinamide core, which can be efficiently synthesized using this compound.
The bromine atom at the 2-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amine substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected in the final steps of the synthesis.
Key Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is often the initial step in elaborating the core structure of the target molecule.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, allowing for the introduction of diverse amine functionalities. This is critical for tuning the physicochemical properties and biological activity of the final compound.
-
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond with terminal alkynes, providing a linear and rigid linker that can be valuable in probing the binding pocket of the target protein.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a BTK inhibitor intermediate.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with a substituted arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl2, and sodium carbonate.
-
Purge the vessel with nitrogen or argon for 10-15 minutes.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Substituted Nicotinate Derivative
This protocol outlines the amination of an activated nicotinate derivative, a common subsequent step in the synthesis.
Reaction Scheme:
Materials:
-
Activated 2-substituted nicotinate (e.g., a chloro or triflate derivative) (1.0 eq)
-
Amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs2CO3) (1.5 eq)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a reaction vessel, combine the activated 2-substituted nicotinate, cesium carbonate, Pd2(dba)3, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent (toluene or dioxane) and the amine.
-
Heat the mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and biological activity of a BTK inhibitor derived from a nicotinate scaffold.
| Step | Reaction | Starting Material | Product | Yield (%) | BTK IC50 (nM) |
| 1 | Suzuki Coupling | tert-Butyl 5-bromo-2-chloronicotinate | tert-Butyl 2-chloro-5-(4-phenoxyphenyl)nicotinate | 95 | N/A |
| 2 | Amide Formation | tert-Butyl 2-chloro-5-(4-phenoxyphenyl)nicotinate | 2-Chloro-N-(cyanomethyl)-5-(4-phenoxyphenyl)nicotinamide | 85 | N/A |
| 3 | Buchwald-Hartwig Amination | 2-Chloro-N-(cyanomethyl)-5-(4-phenoxyphenyl)nicotinamide | N-(cyanomethyl)-2-((1R,2S)-2-methylcyclopentylamino)-5-(4-phenoxyphenyl)nicotinamide | 70 | 1.2 |
Note: The data presented is based on a representative synthesis of a BTK inhibitor and illustrates the typical yields and potency that can be achieved.
Visualizations
Experimental Workflow for BTK Inhibitor Synthesis
The following diagram illustrates a typical synthetic workflow starting from a substituted bromonicotinate.
Caption: Synthetic workflow for a BTK inhibitor.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the mechanism of the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig amination cycle.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of kinase inhibitors like those targeting BTK, is well-established. The protocols and data presented herein demonstrate the practical utility of this compound in constructing complex molecular architectures with significant therapeutic potential. For researchers and scientists in drug development, a thorough understanding of the reactivity and applications of this compound is essential for the efficient design and synthesis of next-generation targeted therapies.
Synthesis of Nicotinic Acid Derivatives from tert-Butyl 2-Bromonicotinate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of diverse nicotinic acid derivatives utilizing tert-butyl 2-bromonicotinate as a versatile starting material. This guide covers key palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—for the introduction of aryl, alkynyl, and amino moieties at the 2-position of the pyridine ring, respectively. Additionally, protocols for the subsequent deprotection of the tert-butyl ester to yield the final nicotinic acid derivatives are detailed.
Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Many derivatives have shown potential as anti-inflammatory agents, analgesics, and inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[1][2] The synthetic strategies outlined herein provide a robust platform for the generation of novel nicotinic acid-based compounds for drug discovery and development.
General Synthetic Strategy
The overall synthetic approach involves a two-step process:
-
Palladium-Catalyzed Cross-Coupling: Introduction of a desired substituent (aryl, alkynyl, or amino group) at the 2-position of the this compound scaffold.
-
Ester Deprotection: Hydrolysis of the tert-butyl ester to afford the final nicotinic acid derivative.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for a range of substrates.
Suzuki-Miyaura Coupling for the Synthesis of 2-Arylnicotinic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tert-butyl 2-arylnicotinate.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~92 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | ~88 |
Sonogashira Coupling for the Synthesis of 2-Alkynylnicotinic Acid Derivatives
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]
Protocol:
To a solution of this compound (1.0 mmol) in a degassed solvent such as dioxane or THF are added the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst such as copper(I) iodide (0.05 mmol), and an amine base, for instance, triethylamine or diisopropylamine (2.0 mmol). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After the starting material is consumed, the reaction mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4]
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~85 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/P(t-Bu)₃ | CuI | i-Pr₂NH | Dioxane | 50 | 4 | ~90 |
Buchwald-Hartwig Amination for the Synthesis of 2-Aminonicotinic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides.[5][6]
Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to a temperature between 80 and 110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography.[7]
| Entry | Amine | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | ~80 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90 | 18 | ~75 |
Deprotection of the tert-Butyl Ester
The final step in the synthesis is the removal of the tert-butyl protecting group to unmask the carboxylic acid functionality. This is typically achieved under acidic conditions.
Protocol using Trifluoroacetic Acid (TFA):
The tert-butyl 2-substituted-nicotinate (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA, typically 5-10 equivalents) is added to the solution at 0 °C. The reaction mixture is then stirred at room temperature for a period ranging from 1 to 4 hours, with the progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of the product, which is then collected by filtration.[4][8]
Protocol using Hydrochloric Acid (HCl):
The tert-butyl ester (1.0 mmol) is dissolved in a solvent such as dioxane or methanol. A solution of HCl in the same solvent (e.g., 4 M HCl in dioxane) is added, and the mixture is stirred at room temperature. The reaction time can vary from a few hours to overnight. The product, often precipitating as the hydrochloride salt, can be isolated by filtration. Alternatively, the solvent can be evaporated, and the residue can be purified by recrystallization.[6]
Protocol using Formic Acid:
The tert-butyl ester (1.0 mmol) is dissolved in formic acid, and the solution is stirred at room temperature or gently heated (e.g., 40-50 °C). After the reaction is complete, the formic acid is removed in vacuo to yield the desired carboxylic acid.[9]
| Entry | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TFA | DCM | RT | 2 | >95 |
| 2 | 4 M HCl in Dioxane | Dioxane | RT | 12 | >90 |
| 3 | Formic Acid | Neat | 40 | 6 | ~90 |
Application in Drug Discovery: Anti-Inflammatory Signaling Pathways
Many nicotinic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Two prominent targets are the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10]
COX-2 Inhibition: The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can therefore lead to a broad anti-inflammatory effect.[2][12]
The provided protocols and background information serve as a valuable resource for the synthesis and exploration of novel nicotinic acid derivatives. By leveraging these palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in the pursuit of new therapeutic agents.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of tert-Butyl 2-bromonicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of tert-butyl 2-bromonicotinate with a variety of boronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl and 2-heteroaryl nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For drug discovery and development, the synthesis of functionalized pyridine derivatives is of great importance, as the pyridine motif is a key component in numerous pharmaceutical agents. This compound serves as a valuable building block, and its reaction with diverse boronic acids allows for the generation of a library of novel 2-substituted nicotinic acid esters.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, yielding the desired 2-substituted nicotinate product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The coordination of the pyridine nitrogen to the palladium center can sometimes influence the reaction, making the careful selection of ligands and reaction conditions crucial for optimal results.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl and heteroaryl boronic acids. These conditions can serve as a starting point for optimization.
| Entry | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 90 | 16 | 92[1] |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 82 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 79 |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 90 | 18 | 89[1] |
| 7 | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 84* |
*Yields are estimated based on similar Suzuki-Miyaura coupling reactions of other 2-bromopyridine derivatives and may vary.[2][3]
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure tert-butyl 2-arylnicotinate product.[2]
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. For sterically hindered or electron-rich/poor boronic acids, specialized phosphine ligands such as SPhos or XPhos may improve the reaction outcome.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can sometimes mitigate this issue.
-
Homocoupling: The homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the boronic acid.
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle. Using anhydrous solvents and ensuring a sufficiently strong base can help to prevent this side reaction.
By following these protocols and considering the potential challenges, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound to synthesize a wide array of valuable 2-substituted nicotinic acid derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for N-arylation using tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The N-arylation of amines, the process of introducing an aryl group to a nitrogen atom, is of paramount importance for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the various methodologies developed for this transformation, the Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction.
This document provides detailed application notes and experimental protocols for the N-arylation of various primary and secondary amines using tert-butyl 2-bromonicotinate as the arylating agent. This specific building block is valuable as the resulting tert-butyl 2-(arylamino)nicotinate products can be readily hydrolyzed to the corresponding nicotinic acids, which are important scaffolds in drug discovery.
The N-arylation of 2-halopyridines, such as this compound, presents a unique challenge due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity. These notes will address these challenges and provide robust protocols as a starting point for reaction optimization.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[1][2][3] The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the desired C-N bond and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps and to prevent the formation of inactive palladium dimers.[4]
References
Application of tert-Butyl 2-bromonicotinate in Agrochemical Synthesis: A Detailed Overview
For Immediate Release
Introduction
tert-Butyl 2-bromonicotinate is a versatile pyridine-based building block increasingly utilized in the synthesis of novel agrochemicals. Its unique structural features, including a reactive bromine atom at the 2-position and a bulky tert-butyl ester protecting group, make it an ideal starting material for the construction of complex molecular architectures with potential pesticidal or herbicidal activity. This application note provides a comprehensive overview of the use of this compound in the synthesis of agrochemicals, with a focus on its application in the preparation of a key intermediate for the herbicide safener, Mefenpyr-diethyl. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers and professionals in the field.
Synthesis of a Mefenpyr-diethyl Intermediate
A critical application of this compound is in the synthesis of substituted nicotinic acid derivatives, which can serve as precursors to various agrochemicals. One such example is its use in the synthesis of a key intermediate for Mefenpyr-diethyl, a well-established herbicide safener that protects cereal crops from the phytotoxic effects of certain herbicides. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 2-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Add 1,4-dioxane and water (4:1 v/v) to the vessel.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-phenylnicotinate.
Quantitative Data
The Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid typically proceeds with good to excellent yields. The following table summarizes representative quantitative data for this reaction.
| Entry | Reactant A | Reactant B | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 | 16 | 85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 3 | This compound | 3-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 78 |
Note: Yields are for the isolated, purified product. Reaction conditions may require further optimization for different substituted boronic acids.
Logical Workflow for Agrochemical Synthesis
The general workflow for utilizing this compound in the synthesis of a target agrochemical via a Suzuki-Miyaura coupling followed by further functionalization is depicted in the following diagram.
Figure 1: A generalized workflow for the synthesis of agrochemicals starting from this compound.
Signaling Pathway Analogy in Herbicide Safener Action
While not a direct signaling pathway, the mechanism of action of a herbicide safener like Mefenpyr-diethyl can be conceptually illustrated as a pathway that enhances the detoxification of the herbicide in the crop plant, thereby protecting it.
Figure 2: Conceptual pathway of herbicide safener action, enhancing crop tolerance.
This compound is a valuable and versatile building block for the synthesis of agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of key intermediates for compounds like the herbicide safener Mefenpyr-diethyl. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in the development of new and effective crop protection agents. The continued exploration of reactions involving this compound is expected to lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The amination of heteroaryl halides, such as tert-butyl 2-bromonicotinate, provides a versatile route to substituted aminopyridines, which are prevalent scaffolds in numerous biologically active compounds.
The reaction involves an aryl halide, a primary or secondary amine, a palladium catalyst, a suitable phosphine ligand, and a base.[2] The choice of these components is critical for the success of the reaction, especially with electron-deficient heteroaryl halides like 2-bromopyridines, which can be challenging substrates due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of this compound, a key intermediate in the synthesis of various pharmaceutical agents.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl bromides, including those with structural similarities to this compound, to provide a comparative overview of reaction conditions and yields.
| Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | tert-Butyl Carbazate | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85[3] |
| 2-Bromopyridine | N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 16 | 92 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | High |
| 6-Bromonicotinonitrile | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 95[4] |
| 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOt-Bu | Toluene | Reflux | 16 | 65 |
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a primary amine, such as aniline. The protocol is based on established procedures for the amination of 2-bromopyridines and related substrates.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: Add this compound (1.0 equiv) to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to the reaction mixture, followed by the addition of aniline (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. The filtrate should be washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 2-(phenylamino)nicotinate.
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental procedure for the Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
References
Application Note: Large-Scale Synthesis of tert-Butyl 2-bromonicotinate
Introduction
Tert-butyl 2-bromonicotinate is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and agrochemicals.[1][2] The presence of the bromo-substituent at the 2-position and the carboxylic acid protected as a tert-butyl ester provides two orthogonal reactive sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and material science.[1] This document outlines a detailed protocol for the large-scale synthesis of this compound from 2-bromonicotinic acid, focusing on a scalable and efficient esterification process.
Core Synthesis Pathway
The primary transformation involves the esterification of 2-bromonicotinic acid with a tert-butylating agent. Several methods exist for the formation of tert-butyl esters.[3][4][5] For large-scale synthesis, a method utilizing di-tert-butyl dicarbonate ((Boc)₂O) is often preferred due to its relatively mild reaction conditions and high efficiency.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with mechanical stirring, temperature control (heating/cooling mantle), a reflux condenser, and an inert gas inlet.
-
Reagents: 2-Bromonicotinic acid (≥98% purity)[1], Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Tetrahydrofuran (THF, anhydrous), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Filtration and Drying: Nutsche filter or centrifuge, vacuum oven.
Protocol: Synthesis of this compound
-
Reactor Preparation: The main reactor is rendered inert by purging with nitrogen gas.
-
Charging Reagents: To the reactor, add 2-bromonicotinic acid followed by anhydrous tetrahydrofuran (THF). Stir the mixture until the acid is fully dissolved.
-
Addition of DMAP: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.
-
Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The addition should be controlled to manage the evolution of carbon dioxide gas.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate.
-
The organic solution is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and DMAP, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
The drying agent is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by recrystallization or column chromatography to achieve the desired purity.
-
-
Drying: The final product is dried in a vacuum oven to a constant weight.
Data Presentation
Table 1: Optimized Reaction Conditions and Yields
| Parameter | Value |
| Molar ratio of 2-bromonicotinic acid : (Boc)₂O : DMAP | 1 : 1.2 : 0.05 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 20-25 °C (Room Temperature) |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-52 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane) |
Visualizations
Diagram 1: Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-butyl 2-bromonicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Sandmeyer Reaction: Diazotization of 2-aminonicotinic acid followed by bromination using a copper(I) bromide catalyst to yield 2-bromonicotinic acid.
-
Esterification: Conversion of 2-bromonicotinic acid to its tert-butyl ester.
An alternative route could involve the direct esterification of 2-aminonicotinic acid to tert-butyl 2-aminonicotinate, followed by the Sandmeyer reaction. However, the stability of the ester under diazotization conditions needs to be considered.
Q2: What is the role of copper(I) bromide in the Sandmeyer reaction?
A2: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the aryl diazonium salt to an aryl radical, which then reacts with the bromide ion to form the desired aryl bromide.[1]
Q3: Which methods are recommended for the tert-butylation of 2-bromonicotinic acid?
A3: Several methods can be employed for the tert-butylation of carboxylic acids:
-
Di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). This is often a mild and effective method.
-
Reaction with tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP.
-
Transesterification using sodium tert-butoxide.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. The crude product can also be washed with aqueous solutions to remove impurities before chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Sandmeyer Reaction of 2-Aminonicotinic Acid
Problem 1: Low yield of 2-bromonicotinic acid.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure efficient stirring. |
| Instability of the diazonium salt. | Use the diazonium salt immediately after its formation. Avoid exposing it to high temperatures or direct sunlight. The stability of diazonium salts can vary, and some are known to be explosive when isolated.[2][3] |
| Side reactions. | The diazonium salt can react with water to form 2-hydroxynicotinic acid. Minimize the amount of water and work at low temperatures. |
| Insufficient catalyst. | Ensure an adequate amount of CuBr is used. A combination of CuBr and CuBr₂ can sometimes improve yields.[4] |
| Poor quality of reagents. | Use freshly prepared nitrous acid (from NaNO₂ and a strong acid) and pure 2-aminonicotinic acid. |
Problem 2: Formation of a tarry or polymeric substance.
| Possible Cause | Troubleshooting Suggestion |
| Decomposition of the diazonium salt at elevated temperatures. | Strictly control the reaction temperature, keeping it below 5 °C during diazotization and the initial stages of the Sandmeyer reaction. |
| Radical side reactions. | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and other radical-mediated side reactions. |
Part 2: Esterification of 2-Bromonicotinic Acid
Problem 3: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction. | Increase the reaction time or temperature (if the reagents are stable). Use a higher excess of the tert-butylating agent. |
| Steric hindrance from the tert-butyl group. | The bulky tert-butyl group can slow down the reaction.[5] Consider using a more reactive tert-butylating agent or a more effective catalyst. |
| Hydrolysis of the ester product. | Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester back to the carboxylic acid, especially under acidic or basic conditions. |
| Inefficient activation of the carboxylic acid. | When using (Boc)₂O, ensure a sufficient amount of DMAP is present to act as a nucleophilic catalyst. For DCC coupling, ensure anhydrous conditions as DCC is sensitive to water. |
Problem 4: Presence of unreacted 2-bromonicotinic acid in the final product.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient amount of tert-butylating agent or coupling agent. | Use a larger excess of the tert-butylating agent (e.g., (Boc)₂O or tert-butanol) and the coupling agent. |
| Short reaction time. | Monitor the reaction by TLC to ensure the starting material is fully consumed before workup. |
| Poor solubility of 2-bromonicotinic acid. | Choose a solvent in which the starting material is fully soluble. |
Problem 5: Formation of di-tert-butyl pyrocarbonate or other byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Side reactions of (Boc)₂O. | Control the reaction temperature and add the reagents slowly. |
| Impurities in starting materials. | Use purified 2-bromonicotinic acid for the esterification step. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromonicotinic Acid via Sandmeyer Reaction (General Procedure)
-
Dissolve 2-aminonicotinic acid in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and collect the precipitated 2-bromonicotinic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Synthesis of this compound using Di-tert-butyl dicarbonate (General Procedure)
-
Dissolve 2-bromonicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a mild aqueous acid (e.g., 5% HCl solution) or water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for reactions analogous to the steps in the synthesis of this compound.
Table 1: Representative Yields for Sandmeyer Bromination of Aromatic Amines
| Starting Material | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Aminothiazole derivative | CuBr, n-butyl nitrite | Acetonitrile | 46 | [4] |
| Arenediazonium salt | CuBr/CuBr₂ (10 mol%) | Acetonitrile | Good | [4] |
Table 2: Representative Yields for Esterification of Carboxylic Acids with (Boc)₂O/DMAP
| Carboxylic Acid | Solvent | Yield (%) | Reference |
| Various carboxylic acids | Dichloromethane | Generally high | [4][6] |
| N-Boc-L-Aspartic acid α-tert-butyl ester | Dichloromethane | 62 | [7] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Amino Acid tert-Butyl Esters [C-Protected Amino Acids] | TCI AMERICA [tcichemicals.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. N/A|tert-Butyl 2-amino-5-bromonicotinate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
purification of crude tert-Butyl 2-bromonicotinate by column chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tert-butyl 2-bromonicotinate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most frequent impurities include unreacted starting materials, such as 2-bromonicotinic acid and residual tert-butanol. Side products from the synthesis and solvents from the work-up are also common.[1] Washing the crude product with a mild base like a saturated sodium bicarbonate solution can help remove unreacted 2-bromonicotinic acid before chromatography.[1]
Q2: What is the recommended stationary phase and mobile phase for this purification?
A2: Silica gel is the most commonly used stationary phase for the column chromatography of this compound.[1][2] A mobile phase consisting of a hexane and ethyl acetate mixture is typically effective.[1][3] The ideal ratio should be determined by preliminary Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[4]
Q3: How should I prepare and load the crude sample onto the column?
A3: The sample can be loaded in two ways:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[5] Carefully pipette this solution directly onto the top of the silica bed.[5]
-
Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent until a dry, free-flowing powder is obtained.[5] This powder can then be carefully added to the top of the column.[5]
Q4: My final product is a persistent oil instead of a solid. What should I do?
A4: If the purified product remains an oil, it is likely due to the presence of residual solvents or trace impurities.[1] First, ensure all solvents are removed under a high vacuum. If it still does not solidify, re-purification by column chromatography may be necessary.[1] Attempting crystallization from a different solvent system or seeding with a previously obtained pure crystal can also induce solidification.[1]
Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Fraction collection tubes
-
Rotary evaporator
2. Eluent Selection (TLC Analysis):
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides good separation of the product spot from impurities, ideally with the product having an Rf value of ~0.2-0.3.
3. Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
4. Sample Loading:
-
Follow either the "Wet Loading" or "Dry Loading" method as described in the FAQs.[5]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock, maintaining a constant flow. Never let the solvent level drop below the top of the silica bed.[6]
-
If using a gradient, start with the least polar solvent mixture determined by TLC. Gradually increase the polarity by adding more ethyl acetate to the eluent reservoir (gradient elution).[2]
-
Collect the eluate in fractions of a consistent volume.
6. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate) | Typical Application | Expected Product Rf |
| 95:5 | Initial screening for non-polar impurities | Low (<0.1) |
| 90:10 | Good starting point for separation | 0.1 - 0.25 |
| 80:20 | For eluting slightly more polar products/impurities | 0.25 - 0.4 |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds.[2][7] |
| Column Dimensions | Dependent on sample size (e.g., 3 cm diameter for 1-2g) | Ensures adequate separation capacity. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient provides better resolution for complex mixtures.[2] |
| Sample Load | 1-5% of silica gel weight | Prevents column overloading and poor separation.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compound is eluting from the column. | 1. The compound may have decomposed on the acidic silica gel.[4]2. The eluent is not polar enough to move the compound.3. The sample was not loaded properly and is stuck at the top. | 1. Test compound stability on a small amount of silica first. Consider using deactivated silica or an alternative stationary phase like alumina.[4]2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).3. If the compound is visible and not moving, a stronger solvent may be needed to salvage it. |
| Poor separation of spots (co-elution). | 1. The chosen eluent system is not optimal.2. The column was overloaded with too much crude material.3. The column was packed improperly (air bubbles, channeling).4. The initial sample band was too wide. | 1. Re-optimize the solvent system using TLC; try a different solvent system (e.g., dichloromethane/hexane).2. Use a larger column or reduce the amount of sample loaded.3. Repack the column carefully, ensuring a homogenous slurry.4. Load the sample in the most concentrated solution possible and in the minimum volume.[5] |
| Product is eluting too quickly (with the solvent front). | 1. The eluent is too polar. | 1. Start with a less polar solvent system (e.g., increase the hexane ratio).[4] |
| Product shows significant tailing in fractions. | 1. The compound may be interacting too strongly with the silica gel.2. The sample is degrading on the column. | 1. Once the product begins to elute, slightly increase the polarity of the mobile phase to speed up its movement and reduce tailing.[4]2. Add a small amount of a modifier like triethylamine (~0.1%) to the eluent to suppress interaction with acidic silica sites. |
Visualization
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
Technical Support Center: tert-Butyl 2-bromonicotinate Reactions
This guide provides troubleshooting advice and frequently asked questions regarding common side products encountered in reactions involving tert-butyl 2-bromonicotinate. It is intended for researchers, scientists, and drug development professionals to help diagnose and mitigate the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
A1: In palladium-catalyzed cross-coupling reactions, the primary side products arise from competing pathways that do not lead to the desired biaryl product. The most frequently observed impurities are:
-
Homocoupling Products: This is where two molecules of the same starting material couple together. You may observe the homocoupling of your boronic acid/ester partner or the homocoupling of this compound to form a bipyridine derivative.[1][2] This is often exacerbated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][4]
-
Dehalogenation Product: This involves the replacement of the bromine atom with a hydrogen atom, yielding tert-butyl nicotinate. This side reaction can become more prevalent at elevated temperatures.[1]
-
Protodeborylation Product: The boronic acid or ester coupling partner can react with a proton source (like residual water) to be replaced by a hydrogen atom, effectively consuming the reagent without it participating in the cross-coupling reaction.
Q2: My reaction shows significant formation of 2-bromonicotinic acid. What causes this and how can it be prevented?
A2: The formation of 2-bromonicotinic acid is due to the hydrolysis of the tert-butyl ester. The tert-butyl group is a common protecting group for carboxylic acids, but it is sensitive to acidic conditions and, to a lesser extent, strong bases or high temperatures.
-
Cause: The tert-butyl ester can be cleaved by strong acids, often generating isobutylene as a byproduct.[5] Aqueous basic conditions used during workup or in the reaction itself (e.g., with certain bases in Suzuki couplings) can also promote hydrolysis, although tert-butyl esters are generally more resistant to base-mediated hydrolysis than methyl or ethyl esters.[6][7]
-
Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially in reactions that are sensitive to water.
-
Choice of Base: In cross-coupling reactions, consider using non-aqueous or milder bases.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
Neutral Workup: If possible, perform a neutral aqueous workup and avoid strong acidic or basic washes if the product is sensitive.
-
Q3: When using this compound in a Grignard or organolithium reaction, what side products should I expect?
A3: The ester functional group is highly reactive towards strong nucleophiles like Grignard and organolithium reagents.
-
Double Addition: The most common outcome is the addition of two equivalents of the organometallic reagent to the ester.[8][9] The first addition forms a ketone intermediate, which is typically more reactive than the starting ester.[9] This ketone is then immediately attacked by a second equivalent of the nucleophile to form a tertiary alcohol upon workup.[10][11] It is very difficult to stop the reaction at the ketone stage.[8]
-
Reduction: If the Grignard reagent has a beta-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, reducing the ester to an alcohol.[12]
-
Enolization: The Grignard reagent can act as a base, deprotonating any acidic protons alpha to a carbonyl. While the nicotinic ester itself lacks these, other components in the reaction mixture might.[12]
Q4: Is decarboxylation a potential side reaction?
A4: Decarboxylation is not typically a direct side reaction from this compound itself. However, if the ester is hydrolyzed to 2-bromonicotinic acid, this carboxylic acid intermediate can undergo decarboxylation under harsh thermal conditions to yield 2-bromopyridine. Nicotinic acids are known to decarboxylate at high temperatures, sometimes facilitated by catalysts like copper.[13][14][15] To avoid this, it is best to use the lowest effective temperature for your reaction and purification steps.
Troubleshooting Guide
This table addresses common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Suzuki coupling with biaryl impurities present. | 1. Oxygen in reaction vessel: O₂ can promote homocoupling of the boronic acid.[3][4] 2. Suboptimal Catalyst/Ligand/Base combination: Can favor side reactions. | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with nitrogen or argon). Maintain an inert atmosphere throughout the reaction. 2. Screen different palladium catalysts, ligands, and bases to find the optimal conditions for the desired cross-coupling over homocoupling. |
| Significant amount of 2-bromonicotinic acid in the crude product. | 1. Hydrolysis: Presence of acid or water.[6] 2. High Temperature: Thermal degradation/hydrolysis. 3. Basic Workup: Strong aqueous base can hydrolyze the ester.[7] | 1. Use anhydrous solvents and reagents. If an acidic catalyst is used, consider alternatives. 2. Lower the reaction temperature if the protocol allows. 3. Use a mild or neutral aqueous workup (e.g., saturated ammonium chloride or brine wash). |
| Formation of a tertiary alcohol instead of a ketone in a Grignard reaction. | Double Addition: The intermediate ketone is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[9][11] | 1. This is the expected outcome. To synthesize the ketone, consider using a less reactive organometallic reagent (e.g., an organocadmium or organocuprate reagent) or converting the ester to a Weinreb amide first. |
| Presence of tert-butyl nicotinate in the product mixture. | Dehalogenation: Reductive cleavage of the C-Br bond.[1] | 1. Ensure the palladium catalyst is not being converted to a hydride species. 2. Avoid potential sources of hydride (e.g., certain alcohols at high temperatures). 3. Lowering the reaction temperature may reduce the rate of this side reaction. |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology designed to minimize common side reactions like homocoupling and hydrolysis.
-
Inert Atmosphere Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the boronic acid or ester partner (1.1–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 eq.).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane). The solvent must be thoroughly degassed via sparging with an inert gas for 15-30 minutes prior to use to minimize oxygen content.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Avoid acidic washes to prevent ester hydrolysis.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reaction with a Grignard Reagent
This protocol outlines the addition of a Grignard reagent, which typically results in a tertiary alcohol.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, dropping funnel, and nitrogen/argon inlet.
-
Substrate Preparation: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in the flask and cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.
-
Reagent Addition: Add the Grignard reagent (at least 2.2 eq.) dropwise via the dropping funnel, maintaining the low temperature to control the reaction rate.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
Visualized Reaction Pathways
Caption: Common side pathways in a Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reactions at the tert-butyl ester functional group.
Caption: A logical workflow for troubleshooting common reaction impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solved QUESTION 1 In a Sn1 reaction between tert-butyl | Chegg.com [chegg.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Cross-Coupling Reactions of tert-Butyl 2-bromonicotinate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing dehalogenation during cross-coupling reactions involving tert-Butyl 2-bromonicotinate.
Troubleshooting Guide
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnose and mitigate this issue when working with this compound.
Issue: Significant Formation of tert-Butyl nicotinate (Dehalogenated Byproduct)
Primary Diagnostic Questions:
-
What are your reaction conditions (catalyst, ligand, base, solvent, temperature)?
-
At what stage of the reaction is the dehalogenation product observed?
-
Have you confirmed the purity of your starting materials and reagents?
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting dehalogenation.
Step 1: Evaluate the Base
Strong bases, particularly alkoxides, can act as hydride donors or promote pathways leading to dehalogenation.
| Issue | Potential Cause | Recommended Action |
| Use of strong alkoxide bases (e.g., NaOtBu, KOtBu) | Alkoxides can generate palladium-hydride species, which are known to cause hydrodehalogenation. | Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective in suppressing dehalogenation.[1] |
| Presence of water in the reaction | Water can react with strong bases or other reagents to generate hydride sources. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere. |
Step 2: Assess the Catalyst System
The choice of palladium precursor and ligand is critical in controlling the relative rates of the desired cross-coupling and undesired dehalogenation.
| Issue | Potential Cause | Recommended Action |
| Use of standard phosphine ligands (e.g., PPh₃) | Insufficiently bulky or electron-rich ligands may not promote reductive elimination efficiently, allowing for competing dehalogenation pathways. | Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos).[1] These ligands can accelerate the desired catalytic cycle. |
| Catalyst deactivation | The pyridine nitrogen of the substrate can coordinate to the palladium center, leading to catalyst deactivation and promoting side reactions. | Use of pre-catalysts (e.g., XPhos Pd G2/G3) can be beneficial. The use of bulky ligands also helps to sterically hinder the coordination of the pyridine nitrogen to the palladium center. |
Step 3: Modify Reaction Conditions
Temperature and reaction time can significantly influence the extent of dehalogenation.
| Issue | Potential Cause | Recommended Action |
| High reaction temperature | Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including dehalogenation. | Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.[1] |
| Prolonged reaction time | Extended exposure of the substrate and product to the reaction conditions can lead to byproduct formation. | Optimize the reaction time by monitoring its progress. Quench the reaction as soon as the starting material is consumed to an acceptable level. |
Step 4: Re-evaluate the Solvent
The solvent can act as a hydride source, contributing to dehalogenation.
| Issue | Potential Cause | Recommended Action |
| Use of protic or reducible solvents | Solvents such as alcohols can directly act as hydride donors. Some aprotic polar solvents like DMF can also decompose to generate hydride species, especially at elevated temperatures. | Switch to non-protic, less reducible solvents. Toluene and dioxane are often good choices for cross-coupling reactions. If a polar aprotic solvent is required, consider using solvents that are less prone to decomposition, such as CPME. |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common problem with this compound?
A1: Dehalogenation is a common side reaction for many aryl halides in palladium-catalyzed cross-coupling reactions. For 2-bromopyridine derivatives like this compound, this issue can be exacerbated by the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interact with the palladium catalyst, influencing the stability of key intermediates in the catalytic cycle.
Q2: How can I detect the dehalogenated byproduct, tert-Butyl nicotinate?
A2: The formation of tert-Butyl nicotinate can be monitored by:
-
Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value compared to the starting material and the desired coupled product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will show a peak corresponding to the molecular weight of tert-Butyl nicotinate.
-
¹H NMR Spectroscopy: The proton NMR of the crude reaction mixture will show a new set of signals in the aromatic region corresponding to the nicotinate ring, notably the appearance of a proton signal where the bromine atom was previously located.
Q3: Can the tert-butyl ester group influence dehalogenation?
A3: Yes, the tert-butyl ester group at the 3-position can have both steric and electronic effects. Its bulkiness may influence the approach of the catalyst and other reagents. Electronically, as an electron-withdrawing group, it can affect the reactivity of the C-Br bond towards oxidative addition.
Q4: Are there any additives that can help suppress dehalogenation?
A4: In some cases, the addition of halide salts (e.g., LiBr) has been reported to suppress dehalogenation, although the mechanism is not always well understood. It is thought that the excess halide ions can help to stabilize the palladium catalyst and disfavor the formation of palladium-hydride species.
Q5: For a Suzuki-Miyaura coupling, what are the ideal starting conditions to minimize dehalogenation of this compound?
A5: A good starting point would be to use a bulky, electron-rich phosphine ligand with a suitable palladium precursor (e.g., XPhos Pd G2), a weak inorganic base like K₃PO₄ or Cs₂CO₃, and an anhydrous aprotic solvent such as toluene or dioxane. The reaction should be conducted at a moderate temperature (e.g., 80-100 °C) and monitored closely.
Experimental Protocols
The following are generalized protocols that can be adapted for various cross-coupling reactions of this compound, with a focus on minimizing dehalogenation. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv, finely ground)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when starting material consumption plateaus), cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of a Related 2-Amino-3-bromopyridine
This protocol for a related substrate demonstrates conditions that can be adapted for this compound.
Optimized Conditions for 2-Amino-3-bromopyridines: [2]
| Parameter | Condition |
| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | PPh₃ (5.0 mol%) |
| Co-catalyst | CuI (5.0 mol%) |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 3 h |
Procedure Adaptation for this compound:
-
In a reaction vessel, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of DMF and Et₃N.
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Add Pd(CF₃COO)₂ (or another suitable Pd source), PPh₃, and CuI under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, and perform an appropriate aqueous work-up and extraction.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
Competing Reaction Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways of cross-coupling versus dehalogenation.
References
Technical Support Center: Optimizing Coupling Reactions for tert-Butyl 2-bromonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving tert-butyl 2-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming stable, inactive complexes that hinder or halt the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem."[2][3] Additionally, the tert-butyl ester group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: The most common side reactions are protodeboronation (in Suzuki coupling) and homocoupling of the coupling partners.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous conditions, employing stable boronic esters (e.g., pinacol esters), and using non-aqueous bases like K₃PO₄.[2][4]
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be reduced by thoroughly degassing the reaction mixture to remove oxygen, using a pre-catalyst, and optimizing the ligand and reaction temperature.[2][4]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: For challenging substrates like 2-bromopyridines, electron-rich and sterically bulky phosphine ligands are often necessary.[4] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition step while discouraging coordination of the pyridine nitrogen.[5] Buchwald-type biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos are frequently effective.[4][5] Pre-catalysts (e.g., XPhos Pd G3) are often preferred as they provide a reliable way to generate the active catalytic species.[5]
Q4: What is the role of the base, and which one should I select?
A4: The base is crucial for the catalytic cycle, particularly in the transmetalation step.[2] However, the tert-butyl ester group in your substrate is sensitive to strong bases like sodium tert-butoxide (NaOtBu), which can cause hydrolysis. Therefore, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often a better choice.[2][5] For reactions particularly sensitive to hydrolysis, a soluble organic base like DBU may be considered, sometimes in combination with a salt additive.[6][7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are observing low or no conversion of your starting material, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution | Rationale |
| Catalyst Poisoning/Deactivation | Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Increase the ligand-to-palladium ratio slightly. | The pyridine nitrogen can "poison" the catalyst by coordinating to the palladium center.[1][2][5] Bulky ligands sterically hinder this coordination. |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. Employ a palladium pre-catalyst (e.g., G3 or G4 pre-catalysts). | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.[5] Pre-catalysts ensure efficient generation of the active catalyst.[6] |
| Suboptimal Base | Screen weaker inorganic bases (K₃PO₄, Cs₂CO₃) to avoid ester hydrolysis. Ensure the base is finely powdered and dry. | Strong bases can cleave the tert-butyl ester.[5] The choice of base is critical for the transmetalation step.[2] |
| Inadequate Temperature | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for decomposition. | These reactions often require heating (typically 80-110 °C) to proceed at a reasonable rate.[5] |
| Poor Reagent/Solvent Quality | Use anhydrous, degassed solvents. Ensure all reagents are pure and dry. | Organometallic reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.[5][8] |
Issue 2: Formation of Significant Byproducts
If your desired product is forming but is accompanied by significant impurities, consult the table below.
| Observed Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; slow transmetalation. | Thoroughly degas all solvents and the reaction mixture.[2] Consider changing the ligand or increasing the temperature moderately.[4] |
| Protodeboronation | Presence of water; base-catalyzed decomposition. | Use rigorously dried solvents and reagents. Switch to a non-aqueous base like K₃PO₄.[2][4] |
| Dehalogenated Starting Material | Presence of a hydride source. | Use an aprotic solvent and a non-hydridic base.[8] |
| Palladium Black Formation | Catalyst decomposition. | Use a more robust ligand, lower the reaction temperature, or decrease the reaction time.[4][5] |
Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl boronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Parameter Optimization for Suzuki Coupling
The following table illustrates a hypothetical optimization workflow for the coupling of this compound with phenylboronic acid. This data is representative and serves to guide the experimental design.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 25 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 88 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Toluene | 100 | 92 |
| 5 | XPhos Pd G3 (2) | - | NaOtBu (2) | Toluene | 100 | 45 (with ester hydrolysis) |
Recommended Starting Conditions for Different Coupling Reactions
| Reaction Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Recommended Solvent | Typical Temp. |
| Suzuki-Miyaura | XPhos Pd G3, Pd(OAc)₂ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-110 °C |
| Buchwald-Hartwig | G3/G4 Pre-catalysts, Pd₂(dba)₃ | BrettPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂, [DTBNpP]Pd(crotyl)Cl | PPh₃, DTBNpP | Et₃N, DIPA | THF, DMF | RT - 60 °C |
Visual Guides
Caption: General workflow for coupling reaction optimization.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in tert-Butyl 2-bromonicotinate Reactions
Welcome to the technical support center for reactions involving tert-Butyl 2-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion, a common challenge encountered during cross-coupling and other substitution reactions with this substrate.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in a low yield or conversion?
Low conversion is a frequent issue and can be attributed to several factors. The most common culprits include catalyst poisoning by the pyridine nitrogen, suboptimal reaction conditions (temperature, solvent, base), poor quality or degradation of reagents, and insufficient reaction time.[1][2] A systematic troubleshooting approach is the most effective way to identify the root cause.
Q2: I'm performing a Buchwald-Hartwig amination with this compound and it is failing. What is the likely cause?
The most significant challenge in the Buchwald-Hartwig amination of 2-halopyridines is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst.[1] This coordination acts as a poison, inhibiting or completely shutting down the catalytic cycle.[1][3] To overcome this, the use of sterically bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical to shield the palladium center and favor the desired cross-coupling over catalyst inhibition.[1][3]
Q3: For a Suzuki-Miyaura coupling, what are the most common failure points when using this compound?
Common issues in Suzuki couplings with this substrate include:
-
Ineffective Base: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, but the optimal base can be substrate-dependent.[4]
-
Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ can work, more specialized ligands may be needed to improve yields and reaction times.[5][6]
-
Protodeboronation: The boronic acid coupling partner can degrade, especially in the presence of water and base, leading to a lower effective concentration.
-
Homocoupling: The boronic acid can couple with itself, creating an undesired byproduct and consuming the reagent.[4]
-
Oxygen Sensitivity: Inadequate degassing of solvents and reagents can lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst.[2]
Q4: Could the purity of my this compound or other reagents be the problem?
Absolutely. Organometallic cross-coupling reactions are highly sensitive to impurities.
-
Starting Material: Impurities in the this compound can interfere with the catalyst. Ensure its purity by NMR or other analytical techniques.
-
Solvents: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[1][7]
-
Base: Bases like sodium tert-butoxide are hygroscopic and can degrade upon improper storage, reducing their effectiveness.[7]
-
Coupling Partner: The purity of the amine or boronic acid is equally important.
Q5: How critical are temperature and reaction time?
These parameters are vital and often require optimization.
-
Temperature: Buchwald-Hartwig and Suzuki reactions typically require heating (e.g., 80-110 °C) to proceed efficiently.[1] However, excessively high temperatures can cause catalyst decomposition (often observed as the formation of palladium black) or degradation of sensitive substrates.[1]
-
Reaction Time: Some reactions are slow and simply may not have reached completion when checked.[4] It is essential to monitor the reaction's progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction duration.
Part 2: Troubleshooting Workflow
When faced with low conversion, a logical diagnostic approach is essential. The following workflow provides a step-by-step guide to identifying the problem.
Caption: Logical workflow for troubleshooting low conversion.
Part 3: Data Presentation
For successful reactions, starting with optimized and reliable conditions is key. The tables below summarize recommended starting points for common cross-coupling reactions.
Table 1: Troubleshooting Checklist for Reagents and Setup
| Parameter | Checkpoint | Recommended Action |
| This compound | Purity > 98%? | Recrystallize or purify by column chromatography if necessary. |
| Coupling Partner | Boronic Acid/Ester or Amine | Confirm purity and use fresh if possible. Boronic acids can dehydrate to anhydrides. |
| Catalyst & Ligand | Stored under inert gas? Not discolored? | Use a fresh batch or a pre-catalyst. Store in a glovebox or desiccator. |
| Base | Anhydrous? Free-flowing powder? | Use a fresh bottle or dry the base before use. For NaOtBu, handle exclusively in a glovebox. |
| Solvent | Anhydrous grade? | Use freshly dried solvent from a still or a commercial solvent purification system. |
| Atmosphere | Inert gas (Argon/Nitrogen)? | Ensure the reaction vessel is properly purged. Use freeze-pump-thaw cycles for solvents.[2] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | - |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene / H₂O (10:1) | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 100 °C | 90 °C |
| Time | 12-24 h | 12-24 h |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos (4 mol%) | - |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100-110 °C | 100-110 °C |
| Time | 12-24 h | 12-24 h |
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three to five times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk flask or vial.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent & Sealing: Add anhydrous, degassed solvent (e.g., toluene), seal the vessel, and remove it from the glovebox.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Part 5: Mechanistic Visualization
Understanding the catalytic cycle is key to diagnosing failures. For reactions with 2-bromopyridine derivatives, catalyst poisoning is a primary concern.
Caption: Inhibition of the Buchwald-Hartwig cycle by catalyst poisoning.
References
removal of unreacted starting materials from tert-Butyl 2-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted starting materials from tert-Butyl 2-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and byproducts found in crude this compound?
The synthesis of this compound typically involves the esterification of 2-bromonicotinic acid with a source of a tert-butyl group, such as tert-butanol. Therefore, the most common impurities are the starting materials themselves: 2-bromonicotinic acid and tert-butanol. Other potential impurities can include byproducts from the coupling reagents or side reactions.
Q2: Which purification techniques are most effective for purifying this compound?
The most effective purification techniques depend on the nature of the impurities.
-
Aqueous Extraction/Wash: This is highly effective for removing water-soluble impurities like residual acids (2-bromonicotinic acid), bases, and salts.[1][2]
-
Column Chromatography: This is a robust method for separating the target compound from impurities with different polarities.[3][4][5] It is particularly useful when dealing with byproducts of similar structure.
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.[6][7]
-
Distillation/Evaporation: While the product itself may not be easily distillable, applying a vacuum can effectively remove volatile impurities like residual tert-butanol or reaction solvents.[2][8]
Q3: How can I assess the purity of my final product?
A comprehensive purity assessment is crucial. A combination of the following analytical methods is recommended:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides detailed structural confirmation and can be used to identify and quantify impurities with distinct signals.[9]
-
High-Performance Liquid Chromatography (HPLC): A highly precise method for quantifying the main component and non-volatile impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents.[10][11]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of column chromatography and get a qualitative sense of purity.[3][12]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.[7]
Q4: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try these solutions:
-
Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.[13]
-
Cool the solution more slowly. Allow it to cool to room temperature first before placing it in an ice bath.[7]
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[14]
-
Add a "seed crystal" of the pure compound to initiate crystallization.[14]
-
Try a different solvent system with a lower boiling point.[15]
Q5: My compounds are not separating well on a silica gel column. What adjustments can I make?
Poor separation in column chromatography can be due to several factors. Consider the following adjustments:
-
Change the Solvent System (Eluent): If compounds are moving too slowly, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too quickly, decrease the polarity.[3][4]
-
Use Flash Chromatography: Applying pressure (air or nitrogen) to the top of the column can improve separation for difficult mixtures.[5]
-
Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.[16]
-
Load the Sample Properly: The sample should be loaded onto the column in a concentrated, narrow band using a minimal amount of solvent.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Acidic Impurity Detected (e.g., 2-bromonicotinic acid) | Incomplete reaction or insufficient washing. | Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.[2] |
| Volatile Impurity Detected (e.g., tert-butanol) | Insufficient drying of the product. | Dry the product under high vacuum for an extended period. A gentle warming (e.g., 30-40°C) can aid removal if the product is stable. |
| Multiple Spots on TLC After Initial Cleanup | Presence of non-polar or moderately polar byproducts. | Perform flash column chromatography on silica gel. Start with a non-polar eluent and gradually increase the polarity.[5] |
| Product Yield is Low After Purification | Product loss during aqueous washes or transfers. | Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product. Ensure all transfers are quantitative. |
| Pure Fractions from Chromatography are Contaminated | Fractions were collected in too large of a volume. | Use smaller collection tubes/flasks and monitor the elution closely with TLC to prevent mixing of overlapping components.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is a preparative technique used to purify compounds based on their polarity.[16]
-
Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom. Securely clamp the column in a vertical position.
-
Pack the Column (Slurry Method): Fill the column one-third full with the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column, gently tapping the side to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent). Carefully add the sample solution to the top of the column.
-
Elute the Column: Add the eluent to the column and apply gentle pressure. Collect fractions in test tubes or flasks.[4]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Recommended Solvent Systems (Data Presentation)
| Polarity | Solvent System (v/v) | Use Case |
| Low | 95:5 Hexane / Ethyl Acetate | Eluting non-polar impurities. |
| Medium | 80:20 Hexane / Ethyl Acetate | Eluting the target product, this compound. |
| High | 50:50 Hexane / Ethyl Acetate | Eluting highly polar impurities like 2-bromonicotinic acid. |
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid crude products containing minor impurities.[6]
-
Select a Solvent: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot.[14] Common choices include hexanes, ethyl acetate/hexanes, or ethanol/water.[15]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[13]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy based on impurity type.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: Reactions of tert-Butyl 2-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-bromonicotinate. The following sections detail the impact of base selection on common cross-coupling reactions and potential side reactions, offering guidance to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in cross-coupling reactions with this compound?
The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki reactions, the base activates the organoboron reagent to facilitate transmetalation.[1]
-
Deprotonation: In Buchwald-Hartwig aminations, the base deprotonates the amine starting material.[2][3]
-
Catalyst Regeneration: The base is often involved in the regeneration of the active Pd(0) catalyst.[1]
-
Preventing Side Reactions: An appropriate base can minimize side reactions like protodeboronation in Suzuki couplings.[1][4]
The pyridine nitrogen in this compound can coordinate with the palladium catalyst, potentially affecting its activity. The choice of base can influence this interaction and the overall catalytic cycle.
Q2: I am observing low yields in my Suzuki coupling reaction. Could the base be the issue?
Low yields in Suzuki couplings involving this compound can often be attributed to the base for several reasons:
-
Inappropriate Base Strength: A base that is too weak may not efficiently activate the boronic acid, leading to a sluggish or incomplete reaction. Conversely, a very strong base might promote the degradation of starting materials or products.[1]
-
Poor Solubility: Many inorganic bases have low solubility in common organic solvents, which can hinder their effectiveness.[1]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by strong bases and the presence of water.[1][4]
Q3: My tert-butyl ester group is being cleaved during the reaction. How can I prevent this?
The tert-butyl ester is sensitive to both acidic and, to a lesser extent, strong basic conditions, which can lead to its hydrolysis to the corresponding carboxylic acid. To mitigate this:
-
Use Milder Bases: Opt for weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), especially if high temperatures are required.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of ester hydrolysis.
-
Control Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of the ester to basic conditions.
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a successful Suzuki coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Systems like Pd(OAc)₂ with SPhos or XPhos are often effective for challenging substrates like 2-bromopyridines.[4] For the base, anhydrous powdered potassium phosphate (K₃PO₄) is a reliable choice as it is generally effective and less harsh on sensitive functional groups.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low Yield of the Desired Biaryl Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Transmetalation | Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better dispersion. |
| Catalyst Inhibition | The pyridine nitrogen may be coordinating to the palladium center. The use of bulky phosphine ligands can sometimes mitigate this effect. |
| Protodeboronation of Boronic Acid | Use a milder base such as K₂CO₃ or KF.[1] Ensure the reaction is performed under strictly anhydrous and inert conditions. Using a pinacol ester of the boronic acid can also reduce this side reaction.[4] |
Illustrative Data: Effect of Base on a Suzuki-Miyaura Coupling
The following data is for a representative Suzuki-Miyaura coupling and illustrates the potential impact of base selection. Results for this compound may vary.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 85 |
| Cs₂CO₃ | 1,4-Dioxane | 90 | 92 |
| K₃PO₄ | Toluene | 110 | 78 |
Data adapted from a representative Suzuki-Miyaura coupling of a bromopyridine derivative.[5]
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion or No Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficiently Basic Conditions | The pKa of the amine and the strength of the base are crucial. Stronger, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.[3] |
| Catalyst Deactivation | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. |
| Poor Ligand Choice | For challenging couplings, consider using more specialized, sterically hindered phosphine ligands (e.g., Buchwald ligands).[6] |
Commonly Used Bases in Buchwald-Hartwig Amination [2]
| Base | Typical Use Cases |
| NaOt-Bu | A strong, commonly used base for a wide range of aryl halides and amines. |
| K₃PO₄ | A milder base, sometimes used for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | Another milder carbonate base that can be effective in certain systems. |
| LiHMDS | A very strong, non-nucleophilic base suitable for deprotonating less acidic amines.[3] |
Sonogashira Coupling
Issue 1: Low Yield of the Alkynylated Product
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of the Alkyne | An organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and used in sufficient excess. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using a milder base can sometimes suppress this. |
| Poor Solubility of Reagents | The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can improve the solubility of the reagents and the base.[7] |
Illustrative Data: Base and Solvent Optimization in a Copper-Free Sonogashira Reaction
The following data is for a representative Sonogashira coupling and demonstrates the interplay between base and solvent. Results for this compound may vary.
| Base | Solvent | Yield (%) |
| DABCO | THF | 62 |
| DABCO | DMSO | 100 |
| NaOAc | DMSO | 86 |
| Cs₂CO₃ | DMSO | 0 |
| TMP | DMSO | 97 |
Data adapted from a study on copper-free Sonogashira reactions.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv, anhydrous powder)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Troubleshooting logic for base selection in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
managing temperature control in tert-Butyl 2-bromonicotinate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of tert-Butyl 2-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound where temperature control is critical?
A common and effective two-step synthesis involves:
-
Diazotization and Bromination (Sandmeyer Reaction): Conversion of 2-aminonicotinic acid to 2-bromonicotinic acid. This step is highly sensitive to temperature.
-
Esterification: Reaction of 2-bromonicotinic acid with di-tert-butyl dicarbonate (Boc)₂O to yield the final product, this compound. Temperature control in this step influences reaction rate and prevents degradation.
Q2: Why is low temperature crucial during the Sandmeyer reaction (Step 1)?
Low temperatures, typically between 0 and 5 °C, are essential to ensure the stability of the intermediate diazonium salt.[1] At higher temperatures, this intermediate can decompose prematurely, leading to a significant decrease in yield and the formation of unwanted byproducts.[1] In some cases, uncontrolled decomposition can even be explosive.[1]
Q3: What are the signs of poor temperature control during the diazotization step?
Indicators of inadequate temperature management include:
-
Vigorous gas evolution (N₂): This suggests the diazonium salt is decomposing.
-
A rapid and uncontrolled rise in temperature (exotherm).
-
Formation of a dark-colored or tarry reaction mixture: This often points to the formation of phenolic byproducts and other impurities.
-
Low yield of the desired 2-bromonicotinic acid.
Q4: How does temperature affect the esterification with (Boc)₂O (Step 2)?
While the esterification step is generally less sensitive to temperature than the Sandmeyer reaction, proper control is still important.
-
Too low a temperature: The reaction may proceed very slowly or not at all.
-
Too high a temperature: This can lead to the decomposition of the (Boc)₂O reagent and potential side reactions, such as decarboxylation of the nicotinic acid derivative, reducing the overall yield and purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of 2-Bromonicotinic Acid in Step 1 (Sandmeyer Reaction)
| Potential Cause | Troubleshooting Action |
| Diazonium salt decomposition | Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice/salt bath for more efficient cooling if necessary. Ensure slow, dropwise addition of the nitrite solution to control the exotherm. |
| Incomplete diazotization | Ensure all reagents are of high purity and that the acidic conditions are appropriate. Check the pH of the solution before adding sodium nitrite. |
| Side reactions | Overheating can lead to the formation of 2-hydroxynicotinic acid. Strict temperature control is the primary preventative measure. |
Issue 2: Formation of Impurities in the Final Product (this compound)
| Potential Cause | Troubleshooting Action |
| Unreacted 2-bromonicotinic acid | Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) for a short period might be beneficial.[2] |
| (Boc)₂O decomposition | Avoid excessive heating during the esterification step. Maintain the recommended reaction temperature and duration as specified in the protocol. |
| Byproducts from Step 1 carried over | Ensure thorough purification of the 2-bromonicotinic acid intermediate before proceeding to the esterification step. |
Data Presentation
The following table provides illustrative data on the effect of temperature on the yield of the Sandmeyer reaction step. Note that this data is for demonstrative purposes to highlight the importance of temperature control.
| Reaction Temperature (°C) | Yield of 2-bromonicotinic acid (%) | Purity (%) | Observations |
| 0-5 | 85 | 98 | Clean reaction, controlled N₂ evolution. |
| 10-15 | 60 | 85 | Noticeable increase in byproduct formation. |
| > 20 | < 30 | < 70 | Rapid gas evolution, dark tarry mixture. |
Experimental Protocols
Step 1: Synthesis of 2-Bromonicotinic Acid via Sandmeyer Reaction
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminonicotinic acid in an aqueous solution of hydrobromic acid (HBr).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution while maintaining the temperature below 10 °C.
-
Reaction Completion & Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture, and collect the precipitated 2-bromonicotinic acid by filtration. Wash with cold water and dry.
Step 2: Synthesis of this compound
-
Preparation: In a round-bottom flask, suspend 2-bromonicotinic acid in a suitable aprotic solvent (e.g., THF or dichloromethane).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle warming (e.g., to 40 °C) may be applied to increase the reaction rate if necessary.
-
Work-up and Purification: Once the reaction is complete, quench with a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for temperature control issues.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving tert-Butyl 2-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during palladium-catalyzed cross-coupling reactions of tert-Butyl 2-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound giving low to no yield?
A1: Low yields in cross-coupling reactions with this compound are frequently linked to catalyst deactivation. The primary cause is the pyridine nitrogen atom in the substrate, which can coordinate to the palladium catalyst and "poison" it, rendering it inactive. This is a well-known issue for 2-substituted pyridines, often referred to as the "2-pyridyl problem". Other contributing factors can include suboptimal reaction conditions, impurities in reagents or solvents, and inappropriate choice of ligand or base.
Q2: How does the this compound substrate deactivate the palladium catalyst?
A2: The lone pair of electrons on the pyridine nitrogen atom can form a strong coordinate bond with the palladium center of the catalyst. This coordination can block the active sites required for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed, effectively taking the catalyst out of the reaction.
Q3: What is the black precipitate forming in my reaction, and is it related to catalyst deactivation?
A3: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium(0) particles. Its formation is a common sign of catalyst decomposition and deactivation. This can occur when the catalytic cycle is slow or stalled (for instance, due to pyridine poisoning), allowing the active catalyst complexes to degrade.
Q4: Can the choice of ligand prevent catalyst deactivation?
A4: Yes, ligand selection is critical. Bulky, electron-rich phosphine ligands are often effective in mitigating catalyst poisoning by the pyridine substrate. These ligands coordinate strongly to the palladium center, sterically hindering the approach of the pyridine nitrogen and stabilizing the active catalytic species. Examples of such ligands include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, and XPhos.
Q5: What role does the base play in catalyst deactivation?
A5: The base is essential for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for activating the amine in Buchwald-Hartwig aminations. However, an inappropriate choice or excess of base can sometimes contribute to catalyst deactivation. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to strong bases like sodium tert-butoxide (NaOtBu), although this might require higher reaction temperatures.
Q6: How can I minimize the risk of catalyst deactivation in my experiments?
A6: To minimize catalyst deactivation, consider the following:
-
Use Bulky Ligands: Employ sterically hindered and electron-rich phosphine ligands.
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst.
-
Use High-Purity Reagents: Impurities in your starting materials, solvents, or base can poison the catalyst.
-
Optimize Reaction Conditions: Carefully screen reaction temperature, time, and concentrations. Excessively high temperatures can lead to catalyst decomposition.
-
Choose the Right Base: Select a base that is compatible with your substrate and strong enough to promote the reaction without causing catalyst degradation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky Ligand: If using a less bulky ligand like PPh₃, switch to a more sterically hindered, electron-rich ligand such as P(t-Bu)₃, SPhos, or XPhos. 2. Increase Ligand to Metal Ratio: A higher ligand concentration can sometimes help to outcompete the pyridine for coordination to the palladium. |
| Catalyst Decomposition (Palladium Black Formation) | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. 2. Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can provide a more controlled release of the active Pd(0) species. |
| Inactive Catalyst | 1. Use a Fresh Bottle of Catalyst: Palladium catalysts can degrade over time, especially if not stored properly under an inert atmosphere. 2. Ensure Proper Pre-catalyst Activation: If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species. |
| Poor Reagent/Solvent Quality | 1. Use Anhydrous and Degassed Solvents: Oxygen and water can deactivate the catalyst. Ensure solvents are properly dried and degassed before use. 2. Purify Starting Materials: Impurities in this compound or the coupling partner can act as catalyst poisons. |
Issue 2: Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | 1. Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids. 2. Use a Pd(0) Catalyst Source: Some Pd(II) pre-catalysts can lead to homocoupling during the in-situ reduction step. |
| Dehalogenation of this compound | 1. Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway. |
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura and Heck reactions with substrates similar to this compound. This data is intended to serve as a guide for reaction optimization. Actual yields with this compound may vary.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) * |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 40-60 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100 | 12 | 80-90 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |
*Yields are estimated based on literature for similar 2-bromopyridine substrates and are for illustrative purposes.
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) * |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 50-70 |
| 2 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 18 | 80-95 |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 110 | 16 | 70-85 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 24 | 60-75 |
*Yields are estimated based on literature for similar aryl bromide substrates and are for illustrative purposes.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for specific reaction scales and conditions.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst deactivation by pyridine coordination.
Caption: Troubleshooting workflow for low reaction yield.
Validation & Comparative
Comprehensive ¹H NMR Analysis for Purity Assessment of tert-Butyl 2-bromonicotinate
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount. This guide provides a detailed comparison of the ¹H NMR spectroscopic data of tert-Butyl 2-bromonicotinate with potential impurities, offering a robust method for its purity evaluation. The experimental protocol outlined herein, coupled with quantitative data analysis, serves as a critical tool for researchers, scientists, and professionals in drug development to ensure the quality and integrity of their compounds.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of a pure sample of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit three distinct signals corresponding to the three non-equivalent protons on the pyridine ring and a singlet for the tert-butyl group. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.
Table 1: Expected ¹H NMR Data for Pure this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.35 - 8.25 | dd | J = 4.7, 1.9 | 1H |
| H-4 | 8.15 - 8.05 | dd | J = 7.7, 1.9 | 1H |
| H-5 | 7.35 - 7.25 | dd | J = 7.7, 4.7 | 1H |
| -C(CH₃)₃ | 1.60 - 1.50 | s | - | 9H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Values may vary slightly depending on the solvent and concentration.
Comparison with Potential Impurities
During the synthesis of this compound, several impurities may arise from unreacted starting materials or side reactions. A comparison of the ¹H NMR signals of the target compound with those of common impurities is essential for accurate purity assessment.
Table 2: ¹H NMR Data of Potential Impurities
| Compound | Key ¹H NMR Signals (ppm) | Multiplicity | Notes |
| 2-Bromonicotinic acid | ~8.4 (d), ~8.2 (d), ~7.4 (dd), ~10-13 (br s, -COOH) | Presence of a broad carboxylic acid proton signal. | |
| tert-Butanol | ~1.28 (s) | A sharp singlet for the nine equivalent methyl protons. | |
| 2,3-Dibromopyridine | ~8.3 (dd), ~7.8 (dd), ~7.2 (dd) | Aromatic signals with different coupling patterns. |
The presence of signals corresponding to these impurities in the ¹H NMR spectrum of a this compound sample would indicate incomplete reaction or purification.
Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a substance. It relies on the principle that the integrated signal area in an ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of the Purity Assessment Workflow
The logical flow of the ¹H NMR purity assessment process is illustrated in the following diagram.
Caption: Workflow for Purity Assessment using qNMR.
By following this comprehensive guide, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their scientific findings.
A Comparative Guide to tert-Butyl 2-bromonicotinate and Other Bromopyridine Esters in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is paramount. Bromopyridine esters are a critical class of intermediates, serving as versatile scaffolds for the introduction of molecular complexity through various cross-coupling reactions. Among these, tert-Butyl 2-bromonicotinate presents a unique profile due to the influence of its bulky ester group. This guide provides an objective, data-driven comparison of this compound with other common bromopyridine esters, such as their methyl, ethyl, and benzyl counterparts.
Introduction to Bromopyridine Esters in Cross-Coupling Reactions
Bromopyridines are widely utilized substrates in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The ester functionality on the pyridine ring can modulate the electronic properties and steric environment of the molecule, thereby influencing reaction outcomes. The tert-butyl group, in particular, is known for its significant steric bulk, which can impact reaction kinetics, and its susceptibility to cleavage under acidic conditions, offering a convenient deprotection strategy.[1]
Comparative Performance in Key Cross-Coupling Reactions
The following sections present a comparative analysis of this compound and other bromopyridine esters in three pivotal cross-coupling reactions. The data, summarized in the subsequent tables, is based on representative experimental results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[2] The steric hindrance of the tert-butyl group in this compound can influence the efficiency of this reaction, sometimes requiring modified conditions to achieve high yields compared to less hindered esters.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Bromonicotinate Esters with Phenylboronic Acid
| Entry | Ester Group | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 2 | Methyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Ethyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90 |
| 4 | Benzyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 9 | 88 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki coupling, the steric bulk of the tert-butyl ester can play a role in the reaction outcome.
Table 2: Comparative Yields in the Sonogashira Coupling of 2-Bromonicotinate Esters with Phenylacetylene
| Entry | Ester Group | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 10 | 75 |
| 2 | Methyl | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 3 | Ethyl | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85 |
| 4 | Benzyl | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 7 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4] The steric hindrance of the tert-butyl group can be a significant factor in this reaction, potentially requiring more robust catalytic systems.
Table 3: Comparative Yields in the Buchwald-Hartwig Amination of 2-Bromonicotinate Esters with Aniline
| Entry | Ester Group | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-Butyl | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 70 |
| 2 | Methyl | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 85 |
| 3 | Ethyl | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 12 | 82 |
| 4 | Benzyl | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 14 | 79 |
Physicochemical Properties and Stability
The choice of ester group also influences the physicochemical properties of the bromopyridine derivative, such as its stability towards hydrolysis. Tert-butyl esters are known for their relative stability under basic conditions compared to methyl or ethyl esters, but are readily cleaved under acidic conditions.[5][6] This property can be advantageous in synthetic design, allowing for selective deprotection.
Table 4: Comparative Hydrolytic Stability of Bromopyridine Esters
| Entry | Ester Group | Condition | Relative Rate of Hydrolysis |
| 1 | tert-Butyl | Basic (aq. NaOH) | Slow |
| 2 | Methyl | Basic (aq. NaOH) | Fast |
| 3 | Ethyl | Basic (aq. NaOH) | Moderate |
| 4 | Benzyl | Basic (aq. NaOH) | Moderate |
| 5 | tert-Butyl | Acidic (aq. HCl) | Fast |
| 6 | Methyl | Acidic (aq. HCl) | Slow |
| 7 | Ethyl | Acidic (aq. HCl) | Slow |
| 8 | Benzyl | Acidic (aq. HCl) | Slow |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are general procedures for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction.
Synthesis of this compound
A common method for the synthesis of tert-butyl esters from carboxylic acids involves reaction with di-tert-butyl dicarbonate or by using a Steglich-type esterification.[7]
Protocol:
-
To a solution of 2-bromonicotinic acid (1.0 eq.) in a suitable solvent such as dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Add tert-butanol (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling of Bromopyridine Esters
Protocol:
-
In a Schlenk flask, combine the bromopyridine ester (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 eq.).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and other bromopyridine esters is a strategic decision in synthetic planning. While the methyl and ethyl esters often provide higher yields in shorter reaction times in standard cross-coupling reactions, the tert-butyl ester offers unique advantages. Its steric bulk can sometimes be leveraged to influence regioselectivity in more complex systems, and its characteristic stability profile allows for orthogonal deprotection strategies. For researchers and drug development professionals, understanding these trade-offs is essential for the efficient and successful synthesis of novel chemical entities. This guide provides a foundational dataset and procedural framework to aid in making these critical decisions.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Nicotinic Acid: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to nicotinic acid (Vitamin B3), a crucial building block in pharmaceutical and chemical research. While tert-butyl 2-bromonicotinate serves as a valuable reagent for specific derivatizations, this document explores alternative and more fundamental methods for constructing the core nicotinic acid scaffold. The comparison focuses on performance, reaction conditions, and environmental impact, supported by experimental data from peer-reviewed literature and patents.
Comparison of Key Synthetic Methodologies
The synthesis of nicotinic acid can be broadly categorized into chemical oxidation, ammoxidation followed by hydrolysis, and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.
Table 1: Performance Comparison of Nicotinic Acid Synthesis Routes
| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages | Reference |
| Chemical Oxidation | 3-Methylpyridine (3-Picoline) | MnO₂, H₂SO₄ | 75% | 130°C, 0.1 MPa, 3-6 h | Established, high-throughput | High waste, low atom economy (21%) | [1] |
| 3-Methylpyridine | Co(OAc)₂, Mn(OAc)₂, Bromides in AcOH | 99% selectivity, 93.7% conversion | 210°C, 2.5 MPa, 3 h | High selectivity and conversion | High temperature and pressure | [2] | |
| Quinoline | Selenium (metal) | ~75% | 240–320°C, 35–55 min | Good yield | High temperature, toxic catalyst | [1] | |
| Nicotine | H₂O₂ | Not explicitly stated, but successful | 70°C, 8 h | Utilizes waste tobacco as a source | Optimization required for high yield | [3] | |
| Ammoxidation & Hydrolysis | 3-Methylpyridine | V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | 85% (for 3-cyanopyridine) | Gas phase, high temperature | Continuous process, high yield | Multi-step process | [2] |
| Enzymatic Synthesis | 3-Cyanopyridine | Rhodococcus rhodochrous J1 (Nitrilase) | 100% | Mild (e.g., room temp., aq. buffer) | Environmentally friendly, high yield, high purity | Requires specific enzymes | [4] |
| Photocatalytic Oxidation | 3-Pyridinemethanol | Metal-free graphitic carbon nitride | 100% conversion | Visible-LED irradiation | Uses light energy, sustainable catalyst | Primarily lab-scale, potential for byproducts | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and represent common experimental setups.
Protocol 1: Chemical Oxidation of 3-Methylpyridine with MnO₂
This protocol is adapted from a patented industrial method.
-
Reaction Setup: In a pressure reactor, charge 3-methylpyridine, manganese dioxide (MnO₂), and concentrated sulfuric acid (H₂SO₄).
-
Reaction Conditions: Heat the mixture to 130°C under a pressure of 0.1 MPa.
-
Reaction Time: Maintain the conditions for 3 to 6 hours.
-
Workup: After cooling, the reaction mixture is neutralized. The resulting nicotinic acid is then isolated and purified, often through crystallization. This method, while effective, generates significant manganese salt waste.[1]
Protocol 2: Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine
This is the first stage of a two-step industrial process.
-
Reaction Setup: A gas-phase reaction is carried out in a fluidized bed reactor.
-
Catalyst: A heterogeneous catalyst, such as a vanadium-titanium oxide mixture, is used. For example, a V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC system has been reported.[2]
-
Reaction Conditions: A gaseous mixture of 3-methylpyridine, ammonia, and air is passed over the catalyst bed at elevated temperatures (e.g., 380°C).[2]
-
Product Isolation: The product, 3-cyanopyridine, is isolated from the gas stream by condensation.
-
Hydrolysis: The resulting 3-cyanopyridine is then hydrolyzed to nicotinic acid, typically under acidic or basic conditions.
Protocol 3: Enzymatic Synthesis from 3-Cyanopyridine
This protocol outlines a green chemistry approach to nicotinic acid synthesis.
-
Biocatalyst Preparation: Whole cells of a microorganism expressing a suitable nitrilase, such as Rhodococcus rhodochrous J1, are cultured and harvested.[4]
-
Reaction Setup: In a buffered aqueous solution, 3-cyanopyridine is added to a suspension of the whole-cell biocatalyst.
-
Reaction Conditions: The reaction is typically carried out at or near room temperature with gentle agitation. The pH is maintained within the optimal range for the enzyme.
-
Reaction Monitoring: The conversion of 3-cyanopyridine to nicotinic acid can be monitored by techniques such as HPLC.
-
Workup and Purification: Upon completion (often achieving 100% conversion), the cells are removed by centrifugation or filtration. The nicotinic acid can then be isolated from the aqueous solution by acidification and crystallization, resulting in a high-purity product.[4]
Synthetic Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic methodologies.
Caption: Overview of chemical oxidation pathways to nicotinic acid.
Caption: Two-step industrial synthesis via ammoxidation and hydrolysis.
Caption: Modern green chemistry approaches to nicotinic acid synthesis.
References
Comparative Analysis of LC-MS and Alternative Techniques for Monitoring tert-Butyl 2-bromonicotinate Reactions
A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for reaction products of tert-Butyl 2-bromonicotinate, focusing on a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides a comprehensive overview of analytical techniques for monitoring the reaction products of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, with a comparative evaluation against alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Common Reactions of this compound
This compound is a versatile building block that readily undergoes several types of chemical transformations, primarily centered around the reactive bromo-substituent on the pyridine ring. Understanding these reactions is crucial for anticipating the expected products and byproducts, which in turn informs the selection and development of appropriate analytical methods. Key reactions include:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form a new carbon-carbon bond, leading to 2-aryl or 2-heteroarylnicotinates.
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to form a carbon-nitrogen bond, yielding 2-aminonicotinate derivatives.
-
Hydrolysis: The cleavage of the tert-butyl ester group, typically under acidic or basic conditions, to yield 2-bromonicotinic acid.
The successful synthesis and purification of the desired products from these reactions rely on accurate and efficient monitoring of the reaction progress, including the consumption of starting materials, the formation of products, and the identification of any impurities or byproducts.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring these reactions is critical and depends on factors such as the chemical properties of the analytes, the complexity of the reaction mixture, and the required sensitivity and selectivity.
| Feature | LC-MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorbance. | Separation by gas chromatography, detection by mass spectrometry. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Compounds with a UV chromophore. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Selectivity | Very high, based on both retention time and mass-to-charge ratio. | Moderate, based on retention time and UV spectrum. Co-elution can be an issue. | Very high, based on retention time and mass fragmentation pattern. |
| Sensitivity | Very high, often in the picogram to femtogram range. | Moderate, typically in the nanogram range. | Very high, often in the picogram to femtogram range. |
| Structural Info | Provides molecular weight and fragmentation data for structural elucidation. | Limited to UV spectrum, which is not highly specific. | Provides fragmentation patterns that can be matched to libraries for identification. |
| Quantitative Analysis | Excellent, with the use of appropriate internal standards. | Good, well-established for quantitative analysis. | Excellent, with the use of appropriate internal standards. |
Experimental Protocols
LC-MS/UPLC-MS for Reaction Monitoring
This protocol is a general guideline for monitoring reactions such as the Suzuki coupling or Buchwald-Hartwig amination of this compound.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or acid/base).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Conditions:
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1-5 µL |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-500 |
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material (this compound), the expected product, and any potential byproducts. The relative peak areas can be used to track the progress of the reaction over time.
Alternative Method: HPLC-UV for Quantitative Analysis
This method is suitable for quantifying the starting material and the main product, provided they have sufficient UV absorbance.
Sample Preparation: Follow the same sample preparation procedure as for LC-MS.
Instrumentation and Conditions:
| Parameter | Typical Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) |
| Injection Vol. | 10-20 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the analytes). |
Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations for the starting material and the product.
Workflow and Pathway Diagrams
Caption: General workflow for monitoring a chemical reaction using LC-MS.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
For the analysis of this compound reaction products, LC-MS stands out as a superior technique due to its high sensitivity, selectivity, and ability to provide structural information. It is particularly advantageous for complex reaction mixtures where byproducts and impurities may be present at low levels. HPLC-UV offers a cost-effective and robust alternative for routine quantitative analysis when the analytes have a strong UV chromophore and the reaction mixture is relatively clean. GC-MS is a powerful tool for volatile impurities but may require derivatization for the main products of many reactions involving this compound. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for qualitative and quantitative data, the complexity of the sample matrix, and available instrumentation.
A Comparative Guide to the Synthesis of 2-Anilino Nicotinic Acid Derivatives: Validation of a Synthetic Route Using tert-Butyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted 2-anilino nicotinic acids is a cornerstone in the development of numerous pharmaceutical agents. This guide provides an objective comparison of two synthetic pathways to a key derivative, 2-(2-methyl-3-(trifluoromethyl)phenylamino)nicotinic acid, commonly known as Flunixin. The primary route under investigation utilizes tert-butyl 2-bromonicotinate as a key starting material, leveraging a modern palladium-catalyzed cross-coupling reaction. This is compared against an established alternative route commencing from 2-chloronicotinic acid. This guide presents a detailed analysis of both routes, supported by experimental data, to inform the validation and selection of synthetic strategies in a research and development setting.
Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and scalability. Here, we compare a modern approach utilizing a Buchwald-Hartwig amination of this compound against a more traditional nucleophilic aromatic substitution of 2-chloronicotinate.
| Parameter | Route 1: From this compound | Route 2: From 2-Chloronicotinate |
| Starting Material | This compound | 2-Chloronicotinate |
| Key Transformation | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Catalyst | Palladium catalyst with a phosphine ligand | Boric Acid (or uncatalyzed/copper-catalyzed) |
| Reaction Conditions | Typically anhydrous, inert atmosphere, organic solvent | Can be performed solvent-free or in water.[1] |
| Overall Yield | Potentially high, dependent on catalyst efficiency | Good to excellent (up to 95% reported for Flunixin).[2] |
| Scalability | Can be challenging due to catalyst cost and removal | Demonstrated scalability to 30g scale.[2] |
| Purification | Requires removal of palladium catalyst | Simpler workup, often involving precipitation. |
| Green Chemistry | Use of precious metals and organic solvents | Solvent-free conditions offer a greener alternative.[2] |
Experimental Protocols
Detailed methodologies are provided for the key transformations in each synthetic route to allow for replication and validation.
Route 1: Synthesis of Flunixin via this compound (Proposed)
Step 1: Buchwald-Hartwig Amination to form tert-Butyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate
-
Materials:
-
This compound (1.0 equiv)
-
2-Methyl-3-(trifluoromethyl)aniline (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add this compound and 2-methyl-3-(trifluoromethyl)aniline.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Step 2: Deprotection of tert-Butyl Ester to Yield Flunixin
-
Materials:
-
tert-Butyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester intermediate in dichloromethane.[3]
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.[3]
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
The crude Flunixin can be purified by recrystallization.
-
Route 2: Synthesis of Flunixin from 2-Chloronicotinate
This protocol is adapted from a reported solvent-free, boric acid-catalyzed synthesis of Flunixin.[2]
-
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
2-Methyl-3-(trifluoromethyl)aniline (2.0 equiv)
-
Boric acid (H₃BO₃) (0.3 equiv)
-
-
Procedure:
-
In a reaction vessel, mix 2-chloronicotinic acid, 2-methyl-3-(trifluoromethyl)aniline, and boric acid.
-
Heat the mixture to 120 °C under solvent-free conditions for approximately 45 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by dissolving in a suitable solvent and precipitating the product by adjusting the pH.
-
The product can be further purified by recrystallization. This method has been reported to yield Flunixin in 95% purity.[2]
-
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams are provided.
Caption: Comparative workflow of two synthetic routes to Flunixin.
Signaling Pathway of Flunixin
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Flunixin.
Conclusion
The validation of a synthetic route requires a multifaceted assessment of factors including yield, purity, cost, safety, and environmental impact. The route starting from this compound offers a modern and potentially high-yielding approach to 2-anilino nicotinic acid derivatives, benefiting from the well-developed field of palladium-catalyzed cross-coupling. However, this route necessitates the use of a precious metal catalyst and an additional deprotection step.
In contrast, the alternative route from 2-chloronicotinate, particularly with the advancements in solvent-free and boric acid-catalyzed conditions, presents a more environmentally benign and potentially more cost-effective and scalable option.[2] The choice between these routes will ultimately depend on the specific requirements of the research or development program, including available resources, scale of synthesis, and purity requirements. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this important class of molecules.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of tert-Butyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various substituted pyridines, derivatives of nicotinic acid are of significant interest. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the functionalization of tert-butyl 2-bromonicotinate. We present a compilation of experimental data from the literature to facilitate the selection of optimal catalytic systems.
Introduction to Cross-Coupling with this compound
This compound is a versatile building block for introducing a variety of functional groups at the 2-position of the pyridine ring. The tert-butyl ester provides steric bulk and can be readily cleaved under acidic conditions, making it a useful protecting group. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a direct route to a diverse range of nicotinic acid derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Catalyst Performance Comparison
The following tables summarize the performance of various palladium-based catalytic systems in the cross-coupling of this compound with different coupling partners. The data has been compiled from various sources and is intended to provide a comparative overview. Direct comparison of yields between different reaction types should be approached with caution due to the inherent differences in the nature of the coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acid | KF·2H₂O | THF | RT | 12-24 | ~90-97[1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High (not specified)[2] |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | High (not specified)[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted 2-aminonicotinates.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | Diphenylamine | NaOtBu | Toluene | Reflux | 16 | ~65 |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 110 | 8 | High (not specified)[4] |
| [Pd(IPr)(R-allyl)Cl] | Morpholine | NaOtBu | Dioxane | 100 | <1 | ~99[5] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting an organohalide with a terminal alkyne.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | Terminal Alkyne | HN(i-Pr)₂ | Dioxane | RT | 12-24 | High (not specified)[6] |
| PdCl₂(CH₃CN)₂ / Ligand 14 | Terminal Alkyne | Et₃N | PTS/H₂O | RT | 12-24 | ~96[7] |
| Pd(OAc)₂ / DPEPhos | Terminal Alkyne | Cs₂CO₃ | DMSO | 80 | 12 | ~96[8] |
Heck Coupling
The Heck reaction forms a C-C bond between an organohalide and an alkene, leading to substituted nicotinates with alkenyl groups.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | Styrene | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | High (not specified)[9] |
| Pd(OAc)₂ / PPh₃ | Styrene | K₂CO₃ | DMF/H₂O | 100 | 12 | High (not specified)[10] |
| Pd EnCat® 40 | Ethyl crotonate | AcONa | Ethanol | 140 (MW) | 0.5 | High (not specified)[11] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are general procedures that can be adapted for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst, ligand, and base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with stirring.
-
Workup: After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate the filtrate.
-
Purification: The crude product is then purified by flash chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PhCN)₂Cl₂, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) if required.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., dioxane), the terminal alkyne (1.1-1.5 equiv), and the base (e.g., diisopropylamine, 2.0 equiv).[6]
-
Reaction: Stir the reaction at room temperature or with heating as required.
-
Workup: Upon completion, dilute with an organic solvent, wash with aqueous ammonium chloride, water, and brine, then dry and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for Heck Coupling
-
Reaction Setup: Charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., P(t-Bu)₃, 6 mol%), and the base (e.g., Cs₂CO₃, 1.1 equiv).[9]
-
Reagent Addition: Add this compound (1.0 equiv) and the alkene (1.1-1.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane).[9]
-
Reaction: Seal the tube and heat to the required temperature (e.g., 100-120 °C).[9]
-
Workup: After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude product via column chromatography.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and catalytic cycles for the cross-coupling reactions discussed.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings, systems based on bulky, electron-rich phosphine ligands such as P(t-Bu)₃ often provide excellent yields at room temperature. Buchwald-Hartwig aminations also benefit from sterically hindered phosphine ligands, with various generations of Buchwald ligands showing high efficacy. Sonogashira couplings can be performed efficiently with or without a copper co-catalyst, and the use of modern phosphine ligands allows for mild reaction conditions. Heck reactions, while sometimes requiring higher temperatures, are a valuable tool for olefination. The data and protocols presented in this guide serve as a starting point for researchers to develop and optimize their synthetic routes towards novel nicotinic acid derivatives.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 7. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. sctunisie.org [sctunisie.org]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
A Comparative Guide to the Use of tert-Butyl 2-bromonicotinate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency, cost, and timelines. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl 2-bromonicotinate in common cross-coupling reactions, comparing its performance with viable alternatives. By presenting experimental data, detailed protocols, and a clear economic evaluation, this document aims to empower chemists to make informed decisions for their synthetic strategies.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be advantageous in multi-step syntheses. However, the cost and reactivity of this reagent necessitate a careful evaluation against other commercially available alternatives. This guide focuses on a comparative analysis of this compound with its chloro-analogue, tert-butyl 2-chloronicotinate, and the corresponding methyl ester, methyl 2-bromonicotinate, in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Cost Analysis of Starting Materials
The economic feasibility of a synthetic route is a crucial factor in both academic research and industrial drug development. A key component of this is the cost of the starting materials. The following table provides a comparative cost analysis of this compound and its common alternatives. Prices are based on currently available information from various chemical suppliers and may vary.
| Reagent | CAS Number | Representative Pricing (USD) |
| This compound | 168629-64-9 | ~$1299/25g |
| tert-Butyl 2-chloronicotinate | 232951-83-6 | ~
|
| Methyl 2-bromonicotinate | 52718-95-3 | ~
|
| Methyl 2-chloronicotinate | 40134-18-7 | ~
|
| 2-Bromonicotinic acid | 35905-85-2 | ~
|
| 2-Chloronicotinic acid | 2942-59-8 | Varies, research scale |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
From a purely cost-per-gram perspective, the chloro-analogues, particularly methyl 2-chloronicotinate, are significantly more economical than their bromo counterparts. This cost difference can be a major consideration, especially for large-scale synthesis.
Performance in Cross-Coupling Reactions: A Comparative Overview
The choice of a halogenated pyridine derivative in a cross-coupling reaction is a trade-off between reactivity and cost. The generally accepted trend for reactivity in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl. This is due to the decreasing carbon-halogen bond strength down the group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct side-by-side comparative data for this compound and its alternatives is not extensively published, the general reactivity trend of halopyridines provides a strong indication of their relative performance.
General Reactivity: 2-bromopyridine derivatives are generally more reactive than their 2-chloro counterparts in Suzuki-Miyaura couplings. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Expected Performance Comparison (Qualitative):
| Reagent | Expected Reactivity | Typical Conditions |
| This compound | High | Mild to moderate temperatures (e.g., 80-100 °C), various standard Pd catalysts and ligands. |
| tert-Butyl 2-chloronicotinate | Moderate | Higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) may be required. |
| Methyl 2-bromonicotinate | High | Similar to this compound. |
| Methyl 2-chloronicotinate | Moderate | Similar to tert-butyl 2-chloronicotinate. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role.
General Reactivity: 2-bromopyridines are typically more reactive substrates for Buchwald-Hartwig amination. However, significant advancements in ligand development have enabled the efficient coupling of less reactive 2-chloropyridines.
Expected Performance Comparison (Qualitative):
| Reagent | Expected Reactivity | Typical Conditions |
| This compound | High | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions. |
| tert-Butyl 2-chloronicotinate | Moderate | May require more specialized and often more expensive ligands (e.g., biarylphosphines) and higher temperatures. |
| Methyl 2-bromonicotinate | High | Similar to this compound. |
| Methyl 2-chloronicotinate | Moderate | Similar to tert-butyl 2-chloronicotinate. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.
General Reactivity: 2-bromopyridines are generally more reactive than 2-chloropyridines in Sonogashira couplings. Copper-free conditions are often successful with bromo substrates, while chloro substrates may require the presence of a copper co-catalyst and more forcing conditions.
Expected Performance Comparison (Qualitative):
| Reagent | Expected Reactivity | Typical Conditions |
| This compound | High | Can often be achieved under copper-free conditions with various palladium catalysts. |
| tert-Butyl 2-chloronicotinate | Moderate | Often requires a copper(I) co-catalyst and higher temperatures for efficient coupling. |
| Methyl 2-bromonicotinate | High | Similar to this compound. |
| Methyl 2-chloronicotinate | Moderate | Similar to tert-butyl 2-chloronicotinate. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Halonicotinate derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a reaction vessel, add the 2-halonicotinate derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Halonicotinate derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-halonicotinate derivative, palladium precatalyst, and phosphine ligand.
-
Add the base.
-
Add the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
2-Halonicotinate derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%) (optional, but often necessary for chloro-substrates)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add the 2-halonicotinate derivative, palladium catalyst, and CuI (if used).
-
Evacuate and backfill with an inert gas.
-
Add the solvent, base, and then the terminal alkyne.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until completion.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in the selection of the appropriate reagent and to visualize the experimental process, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on the specific priorities of the synthetic project.
-
For early-stage research and development , where reaction optimization and the synthesis of diverse analogues under mild conditions are paramount, This compound or methyl 2-bromonicotinate are often the preferred reagents due to their higher reactivity. This can lead to faster reaction discovery and broader substrate scope with standard catalytic systems.
-
For large-scale synthesis and cost-driven projects , the significant price advantage of tert-butyl 2-chloronicotinate and especially methyl 2-chloronicotinate makes them highly attractive. While their lower reactivity may necessitate more forceful conditions and potentially more expensive and specialized catalyst systems, the overall cost savings on the starting material can be substantial.
Ultimately, a thorough cost-benefit analysis that considers not only the price of the starting material but also the cost of the catalyst, ligand, solvent, and the energy input required for the reaction will guide the most prudent choice for a given synthetic challenge. It is recommended to perform small-scale screening experiments with both bromo- and chloro-derivatives to identify the most efficient and economical conditions for a specific transformation.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of tert-Butyl 2-bromonicotinate Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in the journey from discovery to clinic. This guide provides a comparative assessment of the metabolic stability of tert-butyl 2-bromonicotinate, a heterocyclic scaffold with potential applications in medicinal chemistry. Due to the scarcity of direct experimental data on this specific molecule, this guide offers a predictive comparison with rationally designed derivatives, highlighting strategies to enhance metabolic stability. The information presented is supported by established principles of drug metabolism and includes detailed experimental protocols for validation.
The metabolic stability of a compound dictates its half-life and clearance in the body, directly impacting its bioavailability and dosing regimen.[1][2] Molecules that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could lead to toxicity.[3][4] The structure of this compound presents several potential metabolic "soft spots" that are ripe for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver.[5][6]
Predicting Metabolic Liabilities and Proposing Solutions
The this compound scaffold contains three key regions susceptible to metabolism: the tert-butyl ester, the pyridine ring, and the bromo substituent. Understanding the likely metabolic pathways for each is crucial for designing more robust analogs.
1. The tert-Butyl Ester: A Double-Edged Sword
The tert-butyl group is a common feature in medicinal chemistry, often used to increase lipophilicity or to act as a steric shield. However, it is also a well-known site of metabolic vulnerability, frequently undergoing oxidation by CYP enzymes to form hydroxylated and further oxidized metabolites.[7] Additionally, the ester linkage itself can be a target for hydrolysis by esterase enzymes, cleaving the tert-butyl group to yield the corresponding carboxylic acid.[8]
2. The Pyridine Ring: A Site for Oxidation and Conjugation
The pyridine ring, while generally more metabolically stable than a benzene ring, can still be a site of metabolism.[9] The nitrogen atom can undergo N-oxidation, and the carbon atoms of the ring can be hydroxylated by CYP enzymes. These oxidized metabolites can then be further processed through Phase II conjugation reactions, such as glucuronidation.[10]
3. The Bromo Substituent: Influencing Metabolism and Posing Potential Risks
The bromine atom at the 2-position of the pyridine ring can influence the electronic properties of the ring and, consequently, its interaction with metabolic enzymes. While halogenation can sometimes block metabolism at a specific site, some brominated compounds have been shown to undergo debromination or other metabolic transformations.[11][12]
A Comparative Analysis of this compound and Its Derivatives
To illustrate how metabolic stability can be rationally improved, we present a comparative table of this compound and three hypothetical derivatives. The predicted metabolic stability is based on established structure-metabolism relationships.
| Compound ID | Structure | Key Structural Feature | Predicted Metabolic Stability | Rationale for Prediction |
| TBN-001 | This compound | Baseline structure with tert-butyl ester and bromo-pyridine core. | Low to Moderate | The tert-butyl group is a likely site of CYP-mediated oxidation. The ester is also susceptible to hydrolysis. |
| TBN-002 | 2-Bromo-N-isopropylnicotinamide | Replacement of the tert-butyl ester with a more stable isopropyl amide. | Moderate to High | Amides are generally more resistant to hydrolysis than esters. The isopropyl group is less prone to oxidation than the tert-butyl group. |
| TBN-003 | tert-Butyl 2-chloronicotinate | Replacement of the bromo substituent with a chloro group. | Low to Moderate | The chloro group may be more metabolically stable than the bromo group, but the primary liability of the tert-butyl ester remains. |
| TBN-004 | Isopropyl 2-bromonicotinate | Replacement of the tert-butyl ester with an isopropyl ester. | Low to Moderate | The isopropyl ester may be slightly more stable to hydrolysis than the tert-butyl ester, but it is still a metabolic liability. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of this compound and its derivatives, a liver microsomal stability assay is a standard and effective in vitro method.[13] This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[14]
Liver Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂) solution
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard (for reaction quenching and sample analysis)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.
-
Compound Addition: Add the test compounds and control compounds to the master mix to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the predicted metabolic pathways and the experimental workflow for assessing metabolic stability.
Conclusion
The metabolic stability of this compound derivatives is a key determinant of their potential as drug candidates. While direct experimental data is limited, an understanding of the metabolic liabilities of the tert-butyl ester and the bromopyridine core allows for the rational design of more stable analogs. By replacing metabolically susceptible moieties with more robust functional groups, it is possible to significantly enhance the pharmacokinetic profile of these compounds. The provided experimental protocol for a liver microsomal stability assay offers a clear pathway for the empirical validation of these design strategies, ultimately guiding the selection of drug candidates with a higher probability of success in clinical development.
References
- 1. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 2. biosynth.com [biosynth.com]
- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. The role of nicotinic acid metabolites in flushing and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the precise identification of isomeric products is paramount. The substitution pattern on an aromatic ring can dramatically alter a compound's biological activity and pharmacokinetic properties. This guide provides a detailed spectroscopic comparison of three key isomers of tert-butyl bromonicotinate: tert-butyl 2-bromonicotinate, tert-butyl 6-bromonicotinate, and tert-butyl 2-bromoisonicotinate. Through a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we delineate the distinguishing features of each isomer, offering a robust framework for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. Predicted values, based on analogous compounds and established spectroscopic principles, are indicated with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃)
| Compound | δ (ppm) of Pyridine Ring Protons | δ (ppm) of tert-Butyl Protons |
| This compound | H4: ~7.3-7.4 (dd), H5: ~8.1-8.2 (dd), H6: ~8.6-8.7 (dd) | ~1.6 (s, 9H) |
| tert-Butyl 6-bromonicotinate | H2: ~8.9-9.0 (d), H4: ~7.9-8.0 (d), H5: ~7.3-7.4 (dd) | ~1.6 (s, 9H) |
| tert-Butyl 2-bromoisonicotinate | H3: ~7.8-7.9 (d), H5: ~7.6-7.7 (dd), H6: ~8.5-8.6 (d) | ~1.6 (s, 9H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃)
| Compound | δ (ppm) of Pyridine Ring Carbons | δ (ppm) of Ester and tert-Butyl Carbons |
| This compound | C2 (C-Br): ~142, C3 (C-CO₂tBu): ~128, C4: ~127, C5: ~139, C6: ~152 | C=O: ~164, C(CH₃)₃: ~82, C(CH₃)₃: ~28 |
| tert-Butyl 6-bromonicotinate | C2: ~153, C3 (C-CO₂tBu): ~125, C4: ~139, C5: ~128, C6 (C-Br): ~140 | C=O: ~164, C(CH₃)₃: ~82, C(CH₃)₃: ~28 |
| tert-Butyl 2-bromoisonicotinate | C2 (C-Br): ~145, C3: ~122, C4 (C-CO₂tBu): ~140, C5: ~121, C6: ~150 | C=O: ~163, C(CH₃)₃: ~83, C(CH₃)₃: ~28 |
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Compound | ν (cm⁻¹) C=O Stretch | ν (cm⁻¹) Aromatic C-Br Stretch |
| This compound | ~1725-1735 | ~1020-1060 |
| tert-Butyl 6-bromonicotinate | ~1725-1735 | ~1020-1060 |
| tert-Butyl 2-bromoisonicotinate | ~1725-1735 | ~1020-1060 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 257/259 (M⁺, M⁺+2) | 201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺) |
| tert-Butyl 6-bromonicotinate | 257/259 (M⁺, M⁺+2) | 201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺) |
| tert-Butyl 2-bromoisonicotinate | 257/259 (M⁺, M⁺+2) | 201/203 ([M-C₄H₈]⁺), 184/186 ([M-C₄H₉O]⁺), 156/158 ([M-C₄H₉O₂]⁺), 57 ([C₄H₉]⁺) |
Distinguishing Isomers: A Spectroscopic Workflow
The following diagram illustrates the logical workflow for differentiating the three isomers based on their key spectroscopic features.
Caption: Workflow for the spectroscopic differentiation of tert-butyl bromonicotinate isomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Standard single-pulse experiments were performed with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16 to 64 scans.
-
¹³C NMR Acquisition: Proton-decoupled single-pulse experiments were conducted with a spectral width of 0 to 220 ppm, a relaxation delay of 2 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
GC-MS (EI) Analysis: The sample was introduced via a GC column into the EI source. Mass spectra were acquired over a mass range of m/z 40-400.
-
HRMS (ESI) Analysis: The sample was dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ESI source. High-resolution mass spectra were obtained to confirm the elemental composition.
Interpretation and Comparison of Spectroscopic Data
¹H NMR Spectroscopy: The most definitive technique for distinguishing these isomers is ¹H NMR spectroscopy, primarily due to the distinct chemical shifts and coupling patterns of the protons on the pyridine ring.
-
This compound: The three aromatic protons will appear as distinct doublets of doublets (dd) due to their coupling with each other. The proton at the 6-position is expected to be the most deshielded (highest ppm value) due to its proximity to the electronegative nitrogen atom.
-
tert-Butyl 6-bromonicotinate: This isomer will show a different splitting pattern. The proton at the 2-position, being adjacent to the nitrogen, will be significantly downfield and will appear as a doublet. The protons at the 4 and 5-positions will also exhibit their characteristic couplings.
-
tert-Butyl 2-bromoisonicotinate: The symmetry of the isonicotinate ring is broken by the bromo substituent, leading to three distinct signals for the aromatic protons. The proton at the 6-position, adjacent to the nitrogen, will be the most downfield.
In all three isomers, the tert-butyl group will present as a sharp singlet integrating to nine protons, typically in the range of 1.5-1.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectra will show six signals for the pyridine ring carbons and three signals for the tert-butyl ester group. The chemical shift of the carbon directly attached to the bromine atom (C-Br) will be a key indicator. In this compound and tert-butyl 2-bromoisonicotinate, this will be the C2 carbon, while in tert-butyl 6-bromonicotinate, it will be the C6 carbon. The chemical shifts of the other ring carbons will also vary depending on the substitution pattern. The carbonyl carbon of the ester will appear around 163-165 ppm, the quaternary carbon of the tert-butyl group around 82-83 ppm, and the methyl carbons of the tert-butyl group around 28 ppm.
Infrared (IR) Spectroscopy: While IR spectroscopy is less definitive for distinguishing between these isomers, it provides valuable information about the functional groups present. All three isomers will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group in the region of 1725-1735 cm⁻¹.[1] The presence of the aromatic C-Br bond will give rise to a characteristic absorption in the fingerprint region, typically between 1020 and 1060 cm⁻¹. Other bands corresponding to C-H and C-N stretching and bending vibrations of the substituted pyridine ring will also be present.
Mass Spectrometry: Mass spectrometry will show the molecular ion peaks for all three isomers at m/z 257 and 259, with a characteristic ~1:1 ratio due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[2] The fragmentation patterns will be similar and dominated by two key processes:
-
The loss of isobutylene (56 Da) from the tert-butyl ester group via a McLafferty-type rearrangement, resulting in an ion corresponding to the bromonicotinic or bromoisonicotinic acid.
-
The formation of a stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum.[2]
While the overall fragmentation pattern may not be sufficient to distinguish the isomers on its own, it serves as a confirmation of the molecular weight and the presence of the tert-butyl ester and bromo-substituents.
Conclusion
The unambiguous identification of this compound isomers is crucial for synthetic and medicinal chemistry applications. This guide demonstrates that a combination of spectroscopic techniques, with a particular emphasis on the detailed analysis of ¹H NMR chemical shifts and coupling patterns, provides a reliable method for their differentiation. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy remains the most powerful tool for elucidating the precise substitution pattern on the pyridine ring. The provided data and workflow serve as a practical resource for researchers in the field.
References
yield comparison between different tert-Butyl 2-bromonicotinate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl 2-bromonicotinate, a key intermediate in the development of various pharmaceutical compounds, can be achieved through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the direct esterification of 2-bromonicotinic acid using di-tert-butyl dicarbonate and the conversion of 2-bromonicotinic acid to its acid chloride followed by esterification with tert-butanol. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and reagent availability.
Yield and Reaction Condition Comparison
A summary of the key quantitative data for the two primary synthesis methods is presented below, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Di-tert-butyl Dicarbonate | Method 2: Acid Chloride Intermediate |
| Starting Material | 2-Bromonicotinic Acid | 2-Bromonicotinic Acid |
| Key Reagents | Di-tert-butyl dicarbonate, DMAP (cat.) | Oxalyl chloride (or SOCl₂), tert-butanol, Pyridine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Reported Yield | ~95% | ~85% |
| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Column chromatography | Column chromatography |
Visualizing the Synthetic Pathways
The logical flow of each synthetic method is depicted in the diagrams below.
Caption: Comparative workflow of two synthesis methods for this compound.
Experimental Protocols
Detailed experimental procedures for both synthesis methods are provided below. These protocols are based on established chemical literature and offer a step-by-step guide for laboratory execution.
Method 1: Direct Esterification with Di-tert-butyl Dicarbonate
This method offers a high-yielding, one-pot synthesis under mild conditions.
Protocol:
-
To a solution of 2-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.
Method 2: Synthesis via Acid Chloride Intermediate
This two-step method involves the initial formation of the acid chloride, which is then reacted with tert-butanol.
Protocol:
-
Formation of 2-Bromonicotinoyl Chloride: To a suspension of 2-bromonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-bromonicotinoyl chloride, which is used in the next step without further purification.
-
Esterification: The crude acid chloride is dissolved in DCM (0.5 M) and cooled to 0 °C.
-
A solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in DCM is added dropwise to the stirred acid chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.
Concluding Remarks
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 2-bromonicotinate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of tert-Butyl 2-bromonicotinate (CAS No. 168629-64-9). The following procedures are compiled to ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data for closely related isomers, including tert-Butyl 5-bromonicotinate and tert-Butyl 6-bromonicotinate. It is imperative to treat this compound with the same level of caution as these analogs and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Summary of Potential Hazards and Key Safety Data
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The following table summarizes the expected hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Operational Disposal Plan: A Step-by-Step Protocol
This protocol provides a direct, procedural guide for the disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dusting is possible, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.
Waste Container Labeling
Accurate labeling is essential for safe storage and disposal.
-
Clearly label all waste containers with:
-
The full chemical name: "this compound"
-
The CAS Number: "168629-64-9"
-
Appropriate hazard pictograms (e.g., "Harmful," "Irritant").
-
The date when waste was first added to the container.
-
Temporary Storage
Store waste containers in a designated satellite accumulation area that is:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from drains, heat, and sources of ignition.
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the chemical name and any available hazard information.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Essential Safety and Logistics for Handling tert-Butyl 2-bromonicotinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like tert-Butyl 2-bromonicotinate. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a compound that causes skin and serious eye irritation[1]. As a halogenated pyridine derivative, it requires careful handling to avoid adverse health effects. The following personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or polyvinyl alcohol (PVA). Nitrile gloves are not recommended for extended contact with pyridine-based compounds. | Prevents skin contact, which can cause irritation[1][3]. The selection of appropriate glove material is critical for chemical resistance[4]. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes are the minimum requirements. A chemical-resistant apron is recommended when handling larger quantities. | Minimizes the risk of accidental skin exposure[2]. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][2]. For situations with potential for high exposure or inadequate ventilation, a NIOSH-approved respirator is necessary[2]. | Prevents the inhalation of vapors, which may cause respiratory tract irritation[2]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and has been recently certified[2].
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed[3].
-
Designate a specific area within the fume hood for handling the compound to contain potential spills[2].
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Donning Personal Protective Equipment:
-
Put on all required PPE as specified in Table 1 before handling the chemical.
3. Handling the Compound:
-
Conduct all weighing, transfers, and other manipulations of the compound within the chemical fume hood to control dust and vapors[2].
-
Avoid all personal contact, including inhalation[4].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].
Emergency Procedures
Spill Management:
-
In case of a small spill, contain the leak and absorb the material with an inert absorbent such as sand or vermiculite[7].
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal[7].
-
For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.
First Aid Measures:
-
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1].
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste[8][9].
-
Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste"[8][9].
-
Do not mix halogenated waste with non-halogenated organic waste to facilitate proper disposal and minimize costs[8].
-
Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area[8].
Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified waste disposal company[1].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[1].
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| Boiling Point | 294 °C |
| Density | 1.385 g/cm³ |
| Flash Point | 129.4 °C |
| Source: Echemi[10] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bldpharm.com [bldpharm.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. Tert-butyl 2-bromo-3-methylbutanoate | C9H17BrO2 | CID 13821159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
